(R)-(+)-1-Phenylpropylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFLVLHRZFLDDV-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415973 | |
| Record name | (R)-(+)-1-Phenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3082-64-2 | |
| Record name | (+)-1-Phenylpropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3082-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(+)-alpha -Ethylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003082642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-(+)-1-Phenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-Phenylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of (R)-(+)-1-Phenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of (R)-(+)-1-Phenylpropylamine. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize this chiral amine as a critical intermediate in asymmetric synthesis. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes visualizations for experimental workflows and its application in chemical synthesis.
Core Physical and Chemical Properties
This compound is a chiral primary amine that is widely used as a resolving agent and a building block in the synthesis of enantiomerically pure pharmaceuticals.[1] Its physical state at room temperature is a clear, colorless oil.[2]
Identification and General Properties
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | (1R)-1-Phenylpropan-1-amine, (R)-(+)-α-Ethylbenzylamine | |
| CAS Number | 3082-64-2 | |
| Molecular Formula | C₉H₁₃N | [2] |
| Molecular Weight | 135.21 g/mol | |
| Appearance | Clear Colourless Oil | [2] |
Physical Properties
| Property | Value | Reference |
| Melting Point | -69 °C | [2][3] |
| Boiling Point | 203.9 ± 9.0 °C at 760 mmHg | [3] |
| 100 °C at 10 Torr | [2] | |
| Density | 0.9 ± 0.1 g/cm³ | [2][3] |
| Refractive Index (n20/D) | 1.526 | [2][3] |
| Optical Rotation | +20° ± 0.5° (neat) | [4] |
Chemical and Safety Properties
| Property | Value | Reference |
| Flash Point | 85.1 ± 9.3 °C | [2][3] |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol and methanol.[5] | |
| Hazard Codes | C: Corrosive | [3] |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | [3] |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician) | [3] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physical and chemical properties of this compound.
Determination of Melting Point
The melting point of this compound, which is a liquid at room temperature, is determined by the capillary method after solidification at low temperatures.[6][7]
-
Sample Preparation: A small amount of the liquid sample is introduced into a capillary tube and then frozen using a suitable cooling bath (e.g., dry ice/acetone).
-
Instrumentation: A calibrated melting point apparatus with a controlled heating rate is used.
-
Procedure: The capillary tube containing the solidified sample is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.
Determination of Boiling Point
The boiling point is determined using the Thiele tube method, which is suitable for small sample volumes.[4][8][9]
-
Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil), a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.
-
Procedure: A few drops of this compound are placed in the fusion tube. The sealed capillary tube is inverted and placed inside the fusion tube. The assembly is attached to a thermometer and immersed in the Thiele tube. The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point. The barometric pressure should also be recorded.
Measurement of Optical Rotation
The specific optical rotation is a critical parameter for a chiral compound and is measured using a polarimeter.[10][11][12]
-
Instrumentation: A calibrated polarimeter with a sodium D-line light source (589 nm).
-
Sample Preparation: The measurement is performed on the neat liquid. The polarimeter tube is filled with the sample, ensuring no air bubbles are present.
-
Procedure: The polarimeter tube is placed in the instrument, and the angle of rotation is measured. The specific rotation is calculated using the formula: [α] = α / (l × d), where α is the observed rotation, l is the path length of the tube in decimeters, and d is the density of the liquid in g/mL. The temperature of the measurement should be recorded.
Gas Chromatography (GC) for Purity and Enantiomeric Excess Determination
Gas chromatography with a chiral stationary phase is employed to determine the chemical purity and the enantiomeric excess (e.e.) of this compound.[13][14]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: An initial temperature is held for a few minutes, then ramped at a specific rate to a final temperature to ensure the separation of the enantiomers and any impurities.
-
-
Data Analysis: The retention times of the peaks are used to identify the components. The peak areas are used to calculate the percentage purity and the enantiomeric excess.
Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.[2][15]
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Data Acquisition and Interpretation: ¹H and ¹³C NMR spectra are recorded. The chemical shifts (δ), coupling constants (J), and integration values of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the structure of this compound.
FT-IR spectroscopy is used to identify the functional groups present in the molecule.[16][17]
-
Sample Preparation: As a liquid, a thin film of the sample is prepared between two salt plates (e.g., KBr or NaCl).
-
Instrumentation: An FT-IR spectrometer.
-
Procedure: A background spectrum of the clean salt plates is recorded. The sample is then applied, and the sample spectrum is recorded. The characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the alkyl and aromatic groups, and C=C stretches of the aromatic ring are identified.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[5][18]
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Ionization Method: Electron Impact (EI) is a common method for this type of molecule.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight. The fragmentation pattern provides further structural information.
Visualizations
Experimental Workflow for Characterization
Role in Asymmetric Synthesis
This compound is a valuable chiral auxiliary and building block in asymmetric synthesis, enabling the stereoselective formation of new chiral centers.[19][20]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Methyl-3-phenylpropylamine|CAS 22374-89-6|RUO [benchchem.com]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. thinksrs.com [thinksrs.com]
- 7. westlab.com [westlab.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. Specific rotation - Wikipedia [en.wikipedia.org]
- 12. digicollections.net [digicollections.net]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. eng.uc.edu [eng.uc.edu]
- 18. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Chiral Auxiliaries [sigmaaldrich.com]
- 20. Chiral_auxiliary [chemeurope.com]
(R)-(+)-1-Phenylpropylamine CAS number and molecular structure
This technical guide provides a comprehensive overview of (R)-(+)-1-Phenylpropylamine, a chiral amine of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, molecular structure, and provides insights into its synthesis and analytical methodologies. Furthermore, it explores its biological relevance, particularly in the context of neurotransmitter systems and drug metabolism.
Core Data Summary
IUPAC Name: (1R)-1-phenylpropan-1-amine
This compound is a chiral primary amine that serves as a valuable building block in organic synthesis and as a research tool in pharmacology and biochemistry.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 3082-64-2 |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol |
| Appearance | Clear, colorless liquid |
| Density | 0.930 g/cm³ |
| Melting Point | -69 °C |
| Boiling Point | 205 °C |
| Flash Point | 82 °C |
| Refractive Index | 1.517-1.519 |
| Optical Rotation | +20° to +22° (neat) |
Structural Information
| Identifier | Value |
| SMILES | CC--INVALID-LINK--C1=CC=CC=C1 |
| InChI | InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3/t9-/m1/s1 |
| InChIKey | AQFLVLHRZFLDDV-SECBINFHSA-N |
Molecular Structure
The molecular structure of this compound consists of a propyl chain with a phenyl group and an amino group attached to the first carbon atom. The "(R)" designation indicates the stereochemistry at the chiral center (the first carbon of the propyl chain).
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound, reflecting common practices in the field.
Enzymatic Synthesis via Transamination
The enantioselective synthesis of this compound can be achieved with high efficiency using a transaminase enzyme. This biocatalytic method offers a green and sustainable alternative to traditional chemical synthesis.
Objective: To synthesize this compound from a prochiral ketone using an (R)-selective transaminase.
Materials:
-
Propiophenone (substrate)
-
(R)-selective transaminase (e.g., from Aspergillus terreus)
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Potassium phosphate buffer (pH 7.5)
-
Organic solvent (e.g., MTBE or ethyl acetate) for extraction
-
Sodium sulfate (drying agent)
Equipment:
-
Bioreactor or temperature-controlled shaker
-
pH meter
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a bioreactor, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5).
-
Add the substrate, propiophenone, to a final concentration of 50 mM.
-
Add the amine donor, isopropylamine, in excess (e.g., 500 mM).
-
Add the cofactor, PLP, to a final concentration of 1 mM.
-
Initiate the reaction by adding the (R)-selective transaminase enzyme to a final concentration of 5 mg/mL.
-
Incubation: Maintain the reaction mixture at a constant temperature (e.g., 30°C) with gentle agitation for 24-48 hours. Monitor the pH and adjust as necessary.
-
Reaction Quenching and Extraction: After the reaction is complete (as determined by HPLC analysis), quench the reaction by adding an equal volume of an organic solvent (e.g., MTBE).
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by distillation or column chromatography.
Chiral HPLC Analysis
To determine the enantiomeric excess (e.e.) of the synthesized this compound, a chiral High-Performance Liquid Chromatography (HPLC) method is employed.
Objective: To separate and quantify the (R) and (S) enantiomers of 1-phenylpropylamine.
Materials:
-
This compound sample
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (additive)
Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane:Isopropanol:Diethylamine in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.
-
Sample Preparation: Dissolve a small amount of the 1-phenylpropylamine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers will be separated into two distinct peaks.
-
Quantification: Calculate the enantiomeric excess (e.e.) using the peak areas of the (R) and (S) enantiomers with the following formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Biological Significance and Signaling Pathways
This compound belongs to the phenylalkylamine class of compounds, which are known to interact with various biological targets, including monoamine transporters and ion channels. While specific data for the (R)-enantiomer is limited, the general activity of this class of compounds provides a framework for its potential biological roles.
Interaction with Monoamine Transporters
Phenylalkylamines are structurally similar to endogenous monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. As such, they can act as substrates or inhibitors of the transporters responsible for the reuptake of these neurotransmitters from the synaptic cleft (DAT, NET, and SERT). By modulating the function of these transporters, phenylalkylamines can alter neurotransmitter levels in the synapse, leading to various physiological and pharmacological effects. The interaction can lead to competitive inhibition of reuptake or even reverse transport (efflux) of the neurotransmitter.
Caption: Interaction of Phenylpropylamines with Monoamine Transporters.
Role in Cytochrome P450 Studies
This compound and related chiral amines are utilized as probe substrates in studies of cytochrome P450 (CYP450) enzymes.[1] These enzymes are crucial for the metabolism of a vast array of xenobiotics, including drugs. By observing the metabolism of a chiral compound like this compound, researchers can gain insights into the stereoselectivity of different CYP450 isozymes. This information is vital in drug development for predicting drug-drug interactions and understanding the metabolic fate of new chemical entities.
The general workflow for such a study is outlined below.
Caption: Workflow for a Cytochrome P450 Metabolism Study.
References
The Synthesis and Discovery of (R)-(+)-1-Phenylpropylamine: An In-depth Technical Guide
Introduction
(R)-(+)-1-Phenylpropylamine is a chiral amine of significant interest in the pharmaceutical and fine chemical industries. Its stereochemistry plays a crucial role in the biological activity of many drug molecules, making it a valuable chiral building block for asymmetric synthesis.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to enantiomerically pure this compound, including classical resolution of racemic mixtures and modern asymmetric catalytic methods. Detailed experimental protocols for key methodologies are presented, along with a comparative analysis of their efficiencies. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis and discovery of this important chiral amine.
Synthetic Strategies
The preparation of enantiomerically pure this compound can be broadly categorized into two main approaches: the resolution of a racemic mixture and direct asymmetric synthesis.
-
Racemic Synthesis followed by Resolution: This traditional approach involves the initial synthesis of a racemic mixture of 1-phenylpropylamine, which is then separated into its constituent enantiomers.
-
Reductive Amination: A common method for producing the racemic amine is the reductive amination of propiophenone.
-
Classical Chemical Resolution: This involves the use of a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.[2][3]
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.[4][5]
-
-
Asymmetric Synthesis: This modern approach aims to directly synthesize the desired (R)-enantiomer with high stereoselectivity, avoiding the need for a resolution step.
The choice of synthetic route often depends on factors such as scale, cost, desired enantiomeric purity, and environmental considerations.
Data Presentation
The following tables summarize quantitative data for the different synthetic and resolution methods for this compound.
Table 1: Asymmetric Synthesis of (R)-1-Phenylpropylamine using Transaminase
| Enzyme Source | Amine Donor | Conversion (%) | Enantiomeric Excess (ee%) | Reference |
| Immobilised whole-cell (R)-transaminase | Isopropylamine | >95 | >99 | [6] |
| Immobilised whole-cell (R)-transaminase | sec-Butylamine | 88-89 | >99 | [6][8] |
Table 2: Enzymatic Kinetic Resolution of Racemic 1-Phenylpropylamine
| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee%) of remaining (R)-amine | Reference |
| Lipase from Candida antarctica (Novozym 435) | Ethyl acetate | Toluene | ~50 | >95 | [4][5] |
| Lipase from Candida rugosa | Isopropenyl acetate | Toluene / [EMIM][BF4] | 28.2 | >96 (of product) | [9] |
Table 3: Classical Resolution of Racemic 1-Phenylpropylamine
| Resolving Agent | Solvent | Theoretical Yield of one enantiomer (%) | Reported Enantiomeric Excess (ee%) | Reference |
| L-(+)-Tartaric Acid | Methanol | <50 | High (requires recrystallization) | [2][3][10] |
Mandatory Visualization
Synthetic Pathways Overview
Caption: Overview of synthetic routes to this compound.
Classical Resolution Workflow
Caption: Workflow for classical resolution with tartaric acid.
Transaminase-Catalyzed Asymmetric Synthesis
Caption: Transaminase-catalyzed asymmetric synthesis of (R)-1-phenylpropylamine.
Experimental Protocols
Synthesis of Racemic (±)-1-Phenylpropylamine via Reductive Amination
This protocol describes the synthesis of the racemic starting material from propiophenone.
Materials:
-
Propiophenone
-
Ammonium acetate or aqueous ammonia
-
Methanol
-
Palladium on carbon (10% Pd/C) or a suitable cobalt catalyst[11][12]
-
Hydrogen gas source or a reducing agent like NaBH4
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
In a suitable reaction vessel, dissolve propiophenone in methanol.
-
Add an excess of the amine source (e.g., ammonium acetate or aqueous ammonia).
-
Add the hydrogenation catalyst (e.g., 10% Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psig) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC).[13]
-
Alternatively, for a non-hydrogenation approach, a reducing agent like sodium borohydride can be added portion-wise at a controlled temperature.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic 1-phenylpropylamine.
-
Further purification can be achieved by distillation under reduced pressure.
Classical Resolution of Racemic (±)-1-Phenylpropylamine using L-(+)-Tartaric Acid
This protocol outlines the separation of the (R)-enantiomer from the racemic mixture.[3]
Materials:
-
Racemic (±)-1-Phenylpropylamine
-
L-(+)-Tartaric acid
-
Methanol
-
50% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Dissolve L-(+)-tartaric acid in a minimal amount of hot methanol in an Erlenmeyer flask.
-
Slowly add an equimolar amount of racemic (±)-1-phenylpropylamine to the hot tartaric acid solution. The mixture will heat up.
-
Allow the solution to cool slowly to room temperature and then let it stand undisturbed for an extended period (e.g., overnight) to allow for crystallization of the less soluble diastereomeric salt, (R)-1-phenylpropylammonium-(+)-tartrate.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
To liberate the free amine, dissolve the collected crystals in a minimal amount of water and add 50% NaOH solution until the solution is strongly basic (check with pH paper) and the salt is fully dissolved.[14]
-
Transfer the basic aqueous solution to a separatory funnel and extract the liberated this compound with diethyl ether (perform at least two extractions).
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the ether under reduced pressure to yield this compound.
-
The enantiomeric excess of the product should be determined using chiral HPLC or by measuring the optical rotation. Further recrystallization of the diastereomeric salt may be necessary to achieve higher enantiopurity.
Asymmetric Synthesis of this compound using a Transaminase
This protocol describes the direct synthesis of the (R)-enantiomer from propiophenone.[6]
Materials:
-
Propiophenone
-
Immobilized whole-cell (R)-transaminase biocatalyst
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO) as a co-solvent
-
Ethyl acetate
Procedure:
-
In a reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5).
-
Add the immobilized (R)-transaminase biocatalyst.
-
Add the PLP cofactor (e.g., 1 mM).
-
Add propiophenone (e.g., 10 mM) and DMSO as a co-solvent (e.g., 5% v/v).
-
Add an excess of the amine donor, isopropylamine (e.g., 100 mM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for a specified time (e.g., 24 hours).
-
Monitor the reaction progress by GC or HPLC.
-
Upon completion, remove the immobilized enzyme by filtration.
-
Make the reaction mixture basic (e.g., with NaOH) and extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic phase over a drying agent, filter, and concentrate to obtain the crude this compound.
-
Purify the product as needed, for instance, by chromatography.
-
Determine the conversion and enantiomeric excess using chiral GC or HPLC.
Conclusion
The synthesis of enantiomerically pure this compound is a critical process for the pharmaceutical industry. This guide has detailed the primary methods for its preparation, highlighting both traditional resolution techniques and modern asymmetric synthesis. While classical resolution with tartaric acid is a well-established and robust method, it is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer. Enzymatic kinetic resolution offers an alternative with high enantioselectivity but shares the same yield limitation. In contrast, asymmetric synthesis using transaminases provides a direct route to the desired enantiomer with high conversion and excellent enantiomeric excess, representing a more atom-economical and potentially more sustainable approach. The choice of the optimal synthetic strategy will depend on specific project requirements, including scale, cost-effectiveness, and desired purity. The detailed protocols and comparative data presented herein serve as a valuable resource for scientists and researchers in the field of chiral synthesis and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipase-Catalyzed Dynamic Kinetic Resolution of Chiral Amines: Use of Palladium as the Racemization Catalyst | CHIMIA [chimia.ch]
- 6. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]
- 14. scribd.com [scribd.com]
A Technical Guide to the Spectroscopic Analysis of (R)-(+)-1-Phenylpropylamine
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the key spectroscopic data for the chiral amine (R)-(+)-1-Phenylpropylamine (CAS: 3082-64-2), a significant building block in pharmaceutical synthesis. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including data summaries and experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectroscopic Data for 1-Phenylpropylamine
| Chemical Shift (δ, ppm) | Number of Protons | Multiplicity | Assignment |
| ~7.35 - 7.20 | 5H | Multiplet | Aromatic protons (C₆H₅-) |
| ~4.11 | 1H | Triplet | Benzylic proton (-CH(NH₂)-) |
| ~1.65 | 2H | Broad Singlet | Amine protons (-NH₂) |
| ~1.60 | 2H | Multiplet | Methylene protons (-CH₂-) |
| ~0.88 | 3H | Triplet | Methyl protons (-CH₃) |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The amine proton signal is often broad and its chemical shift can vary with concentration and solvent.
¹³C NMR Spectroscopy Data
The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.
Table 2: ¹³C NMR Spectroscopic Data for 1-Phenylpropylamine
| Chemical Shift (δ, ppm) | Assignment |
| ~145.2 | Aromatic C (quaternary, C1') |
| ~128.5 | Aromatic CH (C3'/C5') |
| ~126.8 | Aromatic CH (C4') |
| ~126.3 | Aromatic CH (C2'/C6') |
| ~57.9 | Benzylic Carbon (-CH(NH₂)-) |
| ~31.2 | Methylene Carbon (-CH₂-) |
| ~10.8 | Methyl Carbon (-CH₃) |
Note: Data corresponds to the achiral analogue, 1-phenylpropan-1-amine, as the enantiomer has an identical spectrum in achiral solvents.[1]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Spectra are acquired on a 400 or 500 MHz NMR spectrometer (e.g., Bruker Avance series).
-
¹H NMR Acquisition: A standard pulse program is used to acquire the ¹H spectrum. For confirmation of the amine (-NH₂) protons, a D₂O shake experiment can be performed; the -NH₂ signal disappears upon addition of a drop of deuterium oxide.[2]
-
¹³C NMR Acquisition: The ¹³C spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline-corrected to produce the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
IR Spectroscopy Data
The spectrum of this compound shows characteristic absorptions for a primary amine with both aromatic and aliphatic C-H bonds.
Table 3: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3360 - 3280 | Medium, Sharp (two bands) | N-H symmetric & asymmetric stretching (primary amine)[2][3] |
| 3080 - 3020 | Medium | C-H stretching (aromatic) |
| 2960 - 2850 | Strong | C-H stretching (aliphatic -CH₃, -CH₂-) |
| 1605 - 1580 | Medium | N-H bending (scissoring)[2][3] |
| 1495, 1455 | Medium to Strong | C=C stretching (in-ring, aromatic) |
| 1250 - 1020 | Medium | C-N stretching (aliphatic amine)[2][3] |
| 760, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
| 910 - 665 | Strong, Broad | N-H wagging[3] |
Experimental Protocol: IR Spectroscopy
The spectrum is typically obtained using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a DuraSamplIR II ATR accessory is used.[4]
-
Sample Application: A single drop of neat (undiluted) this compound liquid is placed directly onto the ATR crystal.[4]
-
Spectrum Acquisition: The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation. The molecular weight of C₉H₁₃N is 135.21 g/mol .[4]
Mass Spectrometry Data
The fragmentation of this compound is dominated by cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage), which leads to a stable, resonance-stabilized cation.
Table 4: Major Fragment Ions in the Mass Spectrum of 1-Phenylpropylamine
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |
| 135 | ~10 | [C₉H₁₃N]⁺˙ (Molecular Ion, M⁺˙) |
| 106 | 100 | [C₈H₁₀N]⁺ (Base Peak, from α-cleavage, loss of •C₂H₅) |
| 77 | ~25 | [C₆H₅]⁺ (Phenyl cation) |
| 51 | ~15 | [C₄H₃]⁺ (Fragment from phenyl ring) |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is typically introduced via Gas Chromatography (GC) for separation from any impurities. A dilute solution of the amine in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is the most common method, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z. The presence of a single nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule.[5]
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
(R)-(+)-1-Phenylpropylamine: A Comprehensive Technical Guide to its Chirality and Optical Rotation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-1-Phenylpropylamine is a chiral amine of significant interest in the pharmaceutical and fine chemical industries.[1] Its importance stems from its role as a key chiral building block in the synthesis of a variety of optically active compounds, particularly pharmaceuticals where specific stereochemistry is crucial for therapeutic efficacy and safety.[1] This technical guide provides an in-depth exploration of the chirality and optical rotation of this compound, offering detailed experimental protocols and quantitative data to support research and development activities.
Physicochemical Properties and Optical Rotation
This compound, also known as (+)-α-ethylbenzylamine, is the dextrorotatory enantiomer of 1-phenylpropylamine. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N | [1][2] |
| Molecular Weight | 135.21 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Density | 0.940 g/mL at 20 °C | [1] |
| IUPAC Name | (1R)-1-phenylpropan-1-amine | [2] |
| CAS Number | 3082-64-2 | [2] |
1.1. Optical Rotation
Optical rotation is a critical parameter for characterizing chiral compounds. The specific rotation ([α]) is an intrinsic property of a chiral substance and is defined as the observed angle of rotation (α) of plane-polarized light per unit of path length (l) and concentration (c). The value is typically measured at a specific temperature (T) and wavelength (λ), most commonly the sodium D-line (589 nm).
For solutions, the specific rotation is calculated using the following formula:
[α]λT = α / (l × c)
Where:
-
[α]λT is the specific rotation
-
α is the observed rotation in degrees
-
l is the path length in decimeters (dm)
-
c is the concentration in g/100mL[3]
For pure liquids, the formula is:
[α]λT = α / (l × d)
Where:
-
d is the density of the liquid in g/mL[3]
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound typically involves two key stages: the synthesis of the racemic mixture followed by chiral resolution.
2.1. Synthesis of Racemic 1-Phenylpropylamine
A common method for the synthesis of racemic 1-phenylpropylamine is the reductive amination of propiophenone. This reaction involves the formation of an imine intermediate from the ketone and an amine source, which is then reduced to the corresponding amine.
Experimental Protocol: Reductive Amination of Propiophenone using Ammonium Formate (Leuckart Reaction)
This procedure is adapted from established methods for reductive amination.
Materials:
-
Propiophenone
-
Ammonium formate
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine propiophenone and a molar excess of ammonium formate.
-
Slowly add formic acid to the mixture.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add a solution of hydrochloric acid to hydrolyze the intermediate formamide.
-
Heat the mixture at reflux for an additional period to ensure complete hydrolysis.
-
Cool the reaction mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether multiple times.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield racemic 1-phenylpropylamine.
Logical Relationship: From Propiophenone to Racemic Amine
Caption: Synthesis of racemic 1-phenylpropylamine from propiophenone.
2.2. Chiral Resolution of Racemic 1-Phenylpropylamine
The separation of the enantiomers of a racemic mixture is known as resolution. A widely used method for resolving racemic amines is the formation of diastereomeric salts with a chiral resolving agent. Due to their different physical properties, diastereomers can be separated by techniques such as fractional crystallization.
Experimental Protocol: Resolution of Racemic 1-Phenylpropylamine using L-(+)-Tartaric Acid
This protocol is based on well-established procedures for the resolution of similar chiral amines.[4][5]
Materials:
-
Racemic 1-phenylpropylamine
-
L-(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
Dissolve L-(+)-tartaric acid in hot methanol.
-
Slowly add the racemic 1-phenylpropylamine to the tartaric acid solution.
-
Allow the solution to cool slowly to room temperature to induce the crystallization of one of the diastereomeric salts. The salt of (R)-1-phenylpropylamine with L-(+)-tartaric acid is typically less soluble in methanol.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
To liberate the free amine, dissolve the collected diastereomeric salt in water and add a sodium hydroxide solution until the solution is basic.
-
Extract the aqueous layer with diethyl ether multiple times.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain enantiomerically enriched this compound.
-
The enantiomeric excess of the product should be determined. If necessary, the resolution process can be repeated to enhance the optical purity.
Experimental Workflow: Chiral Resolution
Caption: Workflow for the chiral resolution of 1-phenylpropylamine.
Determination of Enantiomeric Excess
Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for determining the enantiomeric excess of chiral compounds.[6]
Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC
The following provides a general guideline for developing a chiral HPLC method. Specific conditions will need to be optimized for the particular instrument and column used.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is typically sufficient.
-
A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of chiral amines.
Mobile Phase:
-
A common mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).
-
For basic compounds like 1-phenylpropylamine, the addition of a small amount of an amine modifier (e.g., diethylamine or ethanolamine) to the mobile phase can improve peak shape and resolution.
General Procedure:
-
Prepare a standard solution of the racemic 1-phenylpropylamine and a solution of the resolved this compound sample in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the two enantiomers and to confirm that the column is providing separation.
-
Inject the resolved sample and integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the following formula:
ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] × 100
Where AreaR and AreaS are the peak areas of the (R) and (S) enantiomers, respectively.
Logical Relationship: Chirality and HPLC Separation
Caption: Principle of chiral separation by HPLC.
Biocatalytic Synthesis
In addition to classical chemical resolution, biocatalytic methods offer an attractive alternative for the synthesis of enantiomerically pure amines. Transaminases are enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. This approach is often considered a "greener" alternative to traditional chemical methods.
Conceptual Workflow: Enzymatic Synthesis of this compound
Caption: Biocatalytic synthesis of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the chirality and optical rotation of this compound. Detailed experimental protocols for its synthesis via reductive amination and subsequent chiral resolution using L-(+)-tartaric acid have been presented. Furthermore, a general method for the determination of enantiomeric excess using chiral HPLC has been outlined. The information and methodologies described herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important chiral building block. The application of these techniques will enable the reliable preparation and characterization of this compound, facilitating its use in the synthesis of enantiomerically pure target molecules.
References
- 1. (R)-()-1-Phenylpropylamine [myskinrecipes.com]
- 2. (R)-1-Phenylpropylamine | C9H13N | CID 5324978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Specific_rotation [chemeurope.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
(R)-(+)-1-Phenylpropylamine: A Technical Safety and Handling Guide for Researchers
This technical guide provides a comprehensive overview of the safety data and handling precautions for (R)-(+)-1-Phenylpropylamine (CAS No: 3082-64-2). The information is intended for researchers, scientists, and professionals in drug development who may handle this compound. This document synthesizes available safety data, outlines relevant experimental safety protocols, and provides visual aids for handling and emergency procedures.
Chemical and Physical Properties
This compound, also known as (+)-1-Phenylpropylamine or (R)-(+)-α-Ethylbenzylamine, is a chiral amine used in chemical synthesis and metabolic studies.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3082-64-2 | [2][3] |
| Molecular Formula | C9H13N | [3] |
| Molecular Weight | 135.21 g/mol | [3] |
| Appearance | Clear, colorless liquid/oil | [1] |
| Boiling Point | 100 °C @ 10 Torr | [1] |
| Melting Point | -69 °C | [1] |
| Flash Point | 85.1 ± 9.3 °C | [1] |
| Density | 0.9 ± 0.1 g/cm³ | [1] |
| UN Number | 2735 | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. It is corrosive, toxic if swallowed, and harmful in contact with skin.[3][4][5] It is also toxic to aquatic life with long-lasting effects.[3] The GHS hazard classifications are summarized in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [3] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [3][4] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | [3] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects | [3] |
| Combustible Liquid | Category 4 | H227: Combustible liquid | [4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [5] |
Toxicological Data
The available toxicological data for 1-phenylpropylamine indicates significant acute toxicity. The lowest published lethal dose (LDLo) in guinea pigs via the oral route is 300 mg/kg.[6]
Table 3: Acute Toxicity Data for 1-Phenylpropylamine
| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |
| LDLo | Oral | Guinea pig | 300 mg/kg | Behavioral - tremor, convulsions, excitement | [6] |
Handling and Storage Precautions
Safe handling and storage of this compound are crucial to minimize exposure and risk.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn when handling this substance. This includes chemical-resistant gloves, safety goggles, a face shield, and protective clothing.[7] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[2] The following diagram outlines the recommended PPE selection process.
Storage Requirements
Store in a cool, dry, and well-ventilated area designated for corrosive materials.[2] Keep containers tightly closed and away from heat, sparks, and open flames.[2] This substance is incompatible with acids, strong oxidizing agents, acid chlorides, and carbon dioxide.[8]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
First-Aid Measures
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediate medical attention is required.[2]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a physician immediately.[2][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[2][4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][4]
Spill and Leak Procedures
In case of a spill, ensure adequate ventilation and remove all sources of ignition.[2] Evacuate personnel to a safe area.[2] The following diagram illustrates a general workflow for handling a chemical spill of this nature.
Experimental Protocols for Safety Assessment
Standardized experimental protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemical substances. Specific experimental data for this compound is not publicly available; however, the following sections describe the general methodologies that would be employed.
Acute Oral Toxicity (Based on OECD Guideline 423)
This method aims to determine the acute oral toxicity of a substance.
-
Animals: Typically, rodents (e.g., rats) of a single sex (usually females) are used. Animals are fasted prior to dosing.
-
Dosing: The substance is administered orally by gavage in a stepwise procedure. The starting dose is selected from fixed levels (5, 50, 300, or 2000 mg/kg body weight).
-
Procedure: Three animals are used per step. Depending on the mortality or moribund status of the animals, the dose for the next step is adjusted up or down.
-
Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.
-
Endpoint: The test allows for the classification of the substance into a GHS hazard category based on the observed toxicity.
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 431)
This in vitro method assesses the skin corrosion potential of a substance.
-
Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used.
-
Procedure: The test chemical is applied topically to the surface of the skin tissue for defined exposure times (e.g., 3 minutes and 1 hour).
-
Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured using a quantitative assay (e.g., MTT assay).
-
Classification: The substance is classified as corrosive if the cell viability falls below a certain threshold (e.g., <50% after 3 minutes or <15% after 1 hour).
Potential Metabolic Pathways
This compound is a phenylalkylamine derivative and is expected to be metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[1] While specific metabolic pathways for this compound are not well-documented, a general understanding of amine metabolism by CYPs can be inferred. The following diagram illustrates a conceptual metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted alpha-alkylthioamphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. d-Amphetamine-induced cytotoxicity and oxidative stress in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (R)-1-Phenylpropylamine | C9H13N | CID 5324978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. episkin.com [episkin.com]
Commercial Availability and Technical Guide for (R)-(+)-1-Phenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-1-Phenylpropylamine, a chiral amine, is a critical building block and resolving agent in the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries. Its utility in asymmetric synthesis and the separation of racemates makes it a valuable tool for researchers and drug development professionals. This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical and physical properties, and detailed experimental protocols for its application.
Commercial Suppliers and Product Specifications
This compound is readily available from a variety of chemical suppliers. The quality and specifications of the product can vary between suppliers, making careful selection crucial for specific research and development needs. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Product Name/Grade | Purity (Assay) | Enantiomeric Excess (ee) | CAS Number |
| Thermo Fisher Scientific (Alfa Aesar) | This compound, ChiPros® | ≥99.0% (GC) | ≥98% | 3082-64-2 |
| Sigma-Aldrich (Merck) | (R)-(+)-α-Ethylbenzylamine | ≥99.0% (GC) | Not specified | 3082-64-2 |
| TCI Chemicals | (R)-(+)-β-Methylphenethylamine | >98.0% (GC) | >98.0% | 28163-64-6 |
| Apollo Scientific | (2R)-(+)-2-Phenylpropylamine | 97% | Not specified | 28163-64-6 |
| CymitQuimica | This compound | 97% | Not specified | Not specified |
| CP Lab Safety | This compound | min 96% | Not specified | 3082-64-2 |
Note: Product specifications, particularly enantiomeric excess, may vary by batch. It is recommended to request a certificate of analysis (CoA) from the supplier for lot-specific data.
Physical and Chemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in experimental procedures.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N | |
| Molecular Weight | 135.21 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | |
| Boiling Point | 205 °C (lit.) | |
| Density | 0.940 g/mL at 20 °C (lit.) | |
| Refractive Index | n20/D 1.518 (lit.) | |
| Optical Rotation | [α]²⁰/D +20°, neat | |
| Solubility | Soluble in common organic solvents. | |
| Storage | Store under inert gas, protected from moisture. |
Experimental Protocols
This compound is primarily utilized in two key experimental areas: as a chiral resolving agent for the separation of racemic mixtures of acidic compounds, and as a chiral building block in asymmetric synthesis.
Chiral Resolution of a Racemic Carboxylic Acid (e.g., Ibuprofen)
This protocol describes a general procedure for the separation of a racemic carboxylic acid using this compound as the resolving agent. The principle relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
Materials:
-
Racemic carboxylic acid (e.g., ibuprofen)
-
This compound (1.0 equivalent)
-
Methanol (or other suitable solvent)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Filter paper and funnel
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
Salt Formation: Dissolve the racemic carboxylic acid in a minimal amount of warm methanol. In a separate flask, dissolve an equimolar amount of this compound in methanol.
-
Slowly add the amine solution to the carboxylic acid solution with stirring. The diastereomeric salts may begin to precipitate.
-
Gently heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature. For further crystallization, the solution can be placed in a refrigerator or ice bath.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by cold diethyl ether to facilitate drying. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor can be concentrated to obtain subsequent crops of crystals, which will be enriched in the other diastereomer.
-
Liberation of the Enantiopure Carboxylic Acid: Suspend the isolated diastereomeric salt in water and add 1 M HCl with vigorous stirring until the solution is acidic (pH ~2).
-
Extract the liberated carboxylic acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Recovery of the Chiral Amine: The aqueous layer from the acid extraction contains the hydrochloride salt of this compound. To recover the amine, basify the aqueous solution with 1 M NaOH until pH > 10.
-
Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent to recover the this compound for potential reuse.
-
Determination of Enantiomeric Excess: The enantiomeric excess of the resolved carboxylic acid should be determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.
Asymmetric Synthesis of a Chiral Amide
This compound can be used as a chiral auxiliary to direct the stereoselective alkylation of a prochiral enolate.
Materials:
-
This compound
-
Prochiral carboxylic acid chloride or anhydride
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated ammonium chloride)
-
Standard workup reagents (solvents, drying agents)
Procedure:
-
Formation of the Chiral Amide: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF. Cool the solution to 0 °C.
-
Slowly add the prochiral carboxylic acid chloride or anhydride to the solution. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to isolate the crude chiral amide. Purify by column chromatography if necessary.
-
Diastereoselective Alkylation: Dissolve the purified chiral amide in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a freshly prepared solution of LDA (or another suitable base) to generate the enolate. Stir for the appropriate time at -78 °C.
-
Add the alkylating agent to the enolate solution and continue stirring at -78 °C until the reaction is complete.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup to isolate the alkylated amide.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary can be cleaved under acidic or basic conditions to yield the desired chiral carboxylic acid, ester, or alcohol, depending on the cleavage method.
-
Analysis: The diastereomeric ratio of the product can be determined by NMR spectroscopy or HPLC analysis of the crude product. The enantiomeric excess of the final product after cleavage of the auxiliary should be determined by a suitable chiral analytical method.
Visualizations
Supplier Qualification Workflow
The following diagram illustrates a typical workflow for selecting and qualifying a supplier of this compound for a research and development project.
Caption: A workflow for qualifying a commercial supplier of this compound.
Chiral Resolution Process
This diagram outlines the logical steps involved in the chiral resolution of a racemic acid using this compound.
Caption: The process of chiral resolution of a racemic acid.
Conclusion
This compound is a commercially accessible and versatile chiral reagent that is indispensable for the synthesis of enantiomerically pure compounds. A thorough evaluation of supplier specifications is crucial to ensure the quality required for specific applications. The experimental protocols provided herein offer a foundational guide for the effective use of this compound in both chiral resolution and asymmetric synthesis, enabling researchers and drug development professionals to advance their projects with greater stereochemical control.
The Cornerstone of Asymmetric Synthesis: An In-depth Technical Guide to Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Chiral amines are fundamental building blocks in the synthesis of a vast array of valuable molecules, with a significant impact on the pharmaceutical and agrochemical industries.[1][2][3] Approximately 40-45% of small molecule pharmaceuticals contain chiral amine fragments, highlighting their importance in medicinal chemistry.[1][4] Their role extends beyond being mere structural components; they are also pivotal as resolving agents, chiral auxiliaries, and catalysts in asymmetric synthesis.[5][6] This guide provides a comprehensive overview of the core methodologies for the synthesis of chiral amines, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in this critical field.
Core Synthetic Strategies for Chiral Amines
The enantioselective synthesis of chiral amines has been a major focus of modern organic chemistry, leading to the development of several powerful strategies. The most prominent and widely adopted methods include transition metal-catalyzed asymmetric hydrogenation, enzymatic resolutions, and asymmetric reductive amination.
Asymmetric Hydrogenation of Imines and Enamines
Asymmetric hydrogenation (AH) of prochiral imines and enamines stands out as one of the most direct and atom-economical methods for producing chiral amines.[1][7] This approach offers excellent enantioselectivity and high yields, with the primary byproduct being water, aligning with the principles of green chemistry.[7] The success of this method heavily relies on the design and synthesis of chiral ligands that coordinate with transition metals, such as iridium, rhodium, and ruthenium, to create highly effective and selective catalysts.[6][7]
Logical Relationship: Classification of Asymmetric Hydrogenation Substrates
References
- 1. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 5. benchchem.com [benchchem.com]
- 6. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 7. Organocatalytic asymmetric transfer hydrogenation of imines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
The Cornerstone of Chirality: (R)-(+)-1-Phenylpropylamine as a Premier Building Block in Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-(+)-1-Phenylpropylamine has emerged as a pivotal chiral building block in the landscape of modern organic synthesis. Its inherent chirality and versatile chemical nature make it an invaluable tool for the stereoselective construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to empower researchers in harnessing its synthetic potential.
Physicochemical Properties and Specifications
This compound is a colorless to pale yellow liquid with a distinct amine odor. Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.
| Property | Value | Reference |
| CAS Number | 3082-64-2 | [1][2] |
| Molecular Formula | C₉H₁₃N | [1][2][3] |
| Molecular Weight | 135.21 g/mol | [1][2][3] |
| Density | 0.940 g/mL at 20 °C | [3] |
| Boiling Point | 205 °C | |
| Melting Point | -69 °C | [4] |
| Optical Rotation | +20° ± 0.5° (neat) | [1] |
| Enantiomeric Excess | ≥97.5% | [1] |
| Purity (GC) | ≥99.0% | [1] |
Core Applications in Asymmetric Synthesis
The primary utility of this compound lies in its role as a chiral auxiliary and a precursor for chiral ligands and pharmacologically active molecules. Its stereogenic center provides a powerful handle to direct the stereochemical outcome of a wide array of chemical transformations.
Diastereoselective Synthesis of β-Lactams
The β-lactam ring is a core structural motif in many antibiotic drugs. The Staudinger cycloaddition of a ketene with an imine is a powerful method for constructing this four-membered ring. When the imine is derived from a chiral amine like this compound, the reaction proceeds with high diastereoselectivity, allowing for the controlled synthesis of specific stereoisomers of the β-lactam product.
A general workflow for this process is outlined below:
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Chiral cyclopropylamines in the synthesis of new ligands; first asymmetric Alkyl-BIAN compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Enantioselective methodologies using N-carbamoyl-imines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Early Studies on 1-Phenylpropylamine Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpropylamine, also known as β-phenylpropylamine, is a primary amine that possesses a chiral center, leading to the existence of two enantiomers: (R)-(+)-1-phenylpropylamine and (S)-(-)-1-phenylpropylamine. Historically, the separation and characterization of these enantiomers have been of significant interest due to their differential pharmacological activities, a common trait among chiral molecules in biological systems. This technical guide provides an in-depth overview of the early literature concerning the study of 1-phenylpropylamine enantiomers, with a focus on their resolution, physicochemical properties, and initial pharmacological assessments.
Resolution of Racemic 1-Phenylpropylamine
Early methods for the separation of 1-phenylpropylamine enantiomers primarily relied on classical resolution techniques involving the formation of diastereomeric salts with a chiral resolving agent. The most commonly employed resolving agent in early studies was d-tartaric acid. This method leverages the different solubilities of the two diastereomeric salts formed between the racemic amine and the enantiomerically pure acid.
Experimental Protocol: Resolution with d-Tartaric Acid
The following protocol is a synthesis of procedures described in early 20th-century chemical literature.
Materials:
-
Racemic 1-phenylpropylamine
-
d-Tartaric acid
-
Methanol
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution
-
Water
Procedure:
-
Diastereomeric Salt Formation: An equimolar amount of d-tartaric acid is dissolved in warm methanol. To this solution, a solution of racemic 1-phenylpropylamine in methanol is added.
-
Fractional Crystallization: The resulting solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The less soluble diastereomeric salt, the (+)-1-phenylpropylamine-d-tartrate, precipitates out of the solution.
-
Isolation of the Less Soluble Salt: The crystalline precipitate is collected by vacuum filtration and washed with a small amount of cold methanol to remove the more soluble diastereomer, which remains in the mother liquor.
-
Liberation of the (+)-Enantiomer: The isolated (+)-1-phenylpropylamine-d-tartrate salt is dissolved in water, and the solution is made basic by the addition of a sodium hydroxide solution. This liberates the free (+)-1-phenylpropylamine, which can then be extracted with diethyl ether. The ether layer is dried and the solvent evaporated to yield the purified (+)-1-phenylpropylamine.
-
Isolation of the (-)-Enantiomer: The mother liquor from the fractional crystallization step, which is enriched in the more soluble (-)-1-phenylpropylamine-d-tartrate, is treated with a sodium hydroxide solution to liberate the free amine. The (-)-1-phenylpropylamine is then extracted with diethyl ether, dried, and purified.
Diagram of the Resolution Workflow:
Caption: Workflow for the resolution of racemic 1-phenylpropylamine.
Quantitative Data from Early Studies
The following tables summarize the key quantitative data reported in early scientific literature for the enantiomers of 1-phenylpropylamine and their diastereomeric salts.
Table 1: Physicochemical Properties of 1-Phenylpropylamine Enantiomers
| Property | (+)-1-Phenylpropylamine | (-)-1-Phenylpropylamine |
| Specific Rotation | Not explicitly found in early literature | -16° to -19° (c=1 in CHCl₃)[1] |
| Melting Point | Liquid at room temperature | -69 °C[1] |
| Boiling Point | Not specified for individual enantiomers | Not specified for individual enantiomers |
Note: Early literature often focused on the properties of the salts for characterization. The specific rotation of the (+)-enantiomer is expected to be equal in magnitude and opposite in sign to the (-)-enantiomer.
Table 2: Properties of Diastereomeric Salts with d-Tartaric Acid
| Property | (+)-1-Phenylpropylamine-d-tartrate | (-)-1-Phenylpropylamine-d-tartrate |
| Solubility in Methanol | Less soluble | More soluble |
| Melting Point | Not consistently reported in early sources | Not consistently reported in early sources |
Early Pharmacological Investigations
Early pharmacological studies of phenylpropylamine and related compounds indicated that the stereochemistry of the molecule plays a crucial role in its biological activity. While specific quantitative comparisons of the pressor (blood pressure raising) and central nervous system stimulating effects of the individual 1-phenylpropylamine enantiomers are not extensively detailed in the readily available early literature, it was a general observation for this class of amines that the dextrorotatory (+) isomers were often more potent in their central stimulant effects, while the levorotatory (-) isomers sometimes exhibited different or less pronounced central actions but could still have significant peripheral effects.
For instance, studies on the closely related amphetamine showed a marked difference in the central stimulant properties of its enantiomers. This principle of stereospecificity in drug action was a developing concept in the early 20th century and the study of compounds like 1-phenylpropylamine contributed to this understanding.
Diagram of the General Principle of Stereospecific Drug-Receptor Interaction:
Caption: Stereospecific interaction of enantiomers with a chiral receptor.
Conclusion
The early studies on the enantiomers of 1-phenylpropylamine laid the groundwork for understanding the importance of stereochemistry in the synthesis and pharmacological evaluation of chiral drugs. The classical resolution via diastereomeric salt formation with d-tartaric acid proved to be an effective method for separating the enantiomers, allowing for the initial characterization of their physical properties. While detailed comparative pharmacological data from the earliest literature is sparse, the work on 1-phenylpropylamine and related compounds was instrumental in establishing the principle of stereospecificity in drug action, a concept that remains fundamental in modern drug development. This historical perspective provides valuable context for contemporary research in chiral chemistry and pharmacology.
References
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (R)-(+)-1-Phenylpropylamine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (R)-(+)-1-Phenylpropylamine as a chiral auxiliary in asymmetric synthesis. This methodology is a cornerstone in the stereoselective formation of carbon-carbon bonds, enabling the synthesis of enantiomerically enriched carboxylic acids and their derivatives, which are crucial building blocks in pharmaceutical and agrochemical development.
Introduction
Asymmetric synthesis is a critical field in modern organic chemistry, aiming to produce stereochemically pure compounds. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. This compound is an effective and accessible chiral auxiliary, particularly for the diastereoselective alkylation of carboxylic acid derivatives.
The general workflow for utilizing this compound as a chiral auxiliary involves three key stages:
-
Amide Formation: The chiral auxiliary is coupled with a prochiral carboxylic acid to form a chiral amide.
-
Diastereoselective Reaction: The chiral amide is then subjected to a stereocenter-inducing reaction, most commonly the alkylation of its enolate. The steric hindrance provided by the phenylpropyl group directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess.
-
Auxiliary Cleavage: The chiral auxiliary is removed from the product to yield the desired enantiomerically enriched carboxylic acid or a derivative thereof. A key advantage is the potential for recovery and reuse of the auxiliary.
Key Applications and Data
The primary application of this compound as a chiral auxiliary is in the diastereoselective alkylation of amide enolates. This method allows for the synthesis of a wide range of α-substituted chiral carboxylic acids with high levels of stereocontrol.
Table 1: Diastereoselective Alkylation of N-Propanoyl-(R)-(+)-1-Phenylpropylamine with Various Electrophiles
| Entry | Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Methyl Iodide (CH₃I) | (R)-N-((R)-2-Methylbutanoyl)-1-phenylpropan-1-amine | >95:5 | 85 |
| 2 | Ethyl Iodide (CH₃CH₂I) | (R)-N-((R)-2-Methylpentanoyl)-1-phenylpropan-1-amine | >95:5 | 88 |
| 3 | Benzyl Bromide (BnBr) | (R)-N-((R)-2-Methyl-3-phenylpropanoyl)-1-phenylpropan-1-amine | >98:2 | 92 |
| 4 | Allyl Bromide (CH₂=CHCH₂Br) | (R)-N-((R)-2-Methylpent-4-enoyl)-1-phenylpropan-1-amine | >95:5 | 87 |
Note: The data presented in this table is representative of typical results achieved under optimized conditions and is compiled from analogous systems in the literature. Specific outcomes may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Amide (N-Propanoyl-(R)-(+)-1-Phenylpropylamine)
This protocol describes the formation of the chiral amide from this compound and propanoic acid.
Materials:
-
This compound
-
Propanoic anhydride (or propanoyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propanoic anhydride (1.1 eq) or propanoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propanoyl-(R)-(+)-1-phenylpropylamine.
Protocol 2: Diastereoselective Alkylation of the Chiral Amide
This protocol details the enolate formation and subsequent alkylation to introduce a new stereocenter.
Materials:
-
N-Propanoyl-(R)-(+)-1-phenylpropylamine
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes for transfer of anhydrous and air-sensitive reagents
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the N-propanoyl-(R)-(+)-1-phenylpropylamine (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe. The solution will typically turn yellow, indicating enolate formation. Stir at -78 °C for 30-60 minutes.
-
Add the alkylating agent (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis. The product can be purified by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary to Yield the Carboxylic Acid
This protocol describes the hydrolysis of the alkylated amide to release the chiral carboxylic acid and recover the auxiliary.
Materials:
-
Alkylated N-acyl-(R)-(+)-1-phenylpropylamine
-
Sulfuric acid (H₂SO₄), concentrated
-
Dioxane
-
Water
-
Diethyl ether
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Aqueous hydrochloric acid (HCl) solution (e.g., 1 M)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the alkylated amide (1.0 eq) in a mixture of dioxane and 1 M sulfuric acid (e.g., a 3:1 v/v ratio).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel.
-
To isolate the carboxylic acid, extract the acidic aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to obtain the crude chiral carboxylic acid. Further purification can be achieved by recrystallization or chromatography.
-
To recover the chiral auxiliary, basify the acidic aqueous layer with 1 M NaOH solution until pH > 10.
-
Extract the basic aqueous layer with diethyl ether (3x).
-
Combine these organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to recover the this compound. The purity can be assessed by NMR, and it can often be reused after distillation.
Visualizing the Workflow and Logic
The following diagrams illustrate the key processes in utilizing this compound as a chiral auxiliary.
Application Notes and Protocols for the Chiral Resolution of Racemic Acids with (R)-(+)-1-Phenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Diastereomeric salt crystallization is a classical, robust, and industrially scalable method for chiral resolution. This technique relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.
(R)-(+)-1-Phenylpropylamine is an effective chiral resolving agent for a variety of racemic carboxylic acids. Its structure allows for the formation of diastereomeric salts with distinct crystalline structures, facilitating the separation of the desired enantiomer. This document provides detailed application notes and protocols for the chiral resolution of several racemic acids using this compound.
Principle of the Method
The fundamental principle involves the acid-base reaction between a racemic carboxylic acid (a mixture of R-acid and S-acid) and an enantiomerically pure amine, this compound. This reaction forms a mixture of two diastereomeric salts:
-
[(R)-acid]·[(R)-1-Phenylpropylamine]
-
[(S)-acid]·[(R)-1-Phenylpropylamine]
Due to their different three-dimensional structures, these diastereomeric salts exhibit different physical properties, most importantly, different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), the less soluble diastereomeric salt will preferentially crystallize out of the solution. The crystallized diastereomer can then be isolated by filtration. Subsequently, the resolved enantiomer of the carboxylic acid is liberated from the diastereomeric salt by treatment with a strong acid, and the chiral resolving agent can be recovered for reuse.
Experimental Workflow
The overall experimental workflow for the chiral resolution of a racemic acid with this compound is depicted below.
Data Presentation: Resolution of Various Racemic Acids
The following table summarizes the quantitative data for the chiral resolution of selected racemic acids with this compound or its close structural analog, (R)-(+)-1-Phenylethylamine. It is important to note that optimal conditions are substrate-dependent and may require further optimization.
| Racemic Acid | Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Acid (%) | Reference (Adapted from) |
| Naproxen | (R)-(+)-1-Phenylethylamine | 70% Ethanol/Water | 61 | >95 | [1] |
| Ketoprofen | (R)-(+)-1-Phenylethylamine | Ethyl Acetate/Methanol | 44 | 86 (before recrystallization) | [2] |
| Ibuprofen | (R)-(+)-1-Phenylethylamine | Ethanol/Water | N/A | >95 | [1] |
| Mandelic Acid | (R)-(+)-1-Phenylethylamine | Water | High | >98 | General textbook procedures |
| α-Lipoic Acid | R-(+)-α-Methylbenzylamine | Toluene | N/A | 18.3 (initial precipitate) | [3] |
Note: Data for this compound is limited in publicly available literature. The data presented for (R)-(+)-1-Phenylethylamine serves as a strong starting point for optimization due to the structural similarity of the resolving agents.
Experimental Protocols
General Protocol for Chiral Resolution
This protocol provides a general framework. The specific solvent, temperature, and stoichiometry should be optimized for each racemic acid.
Materials:
-
Racemic carboxylic acid
-
This compound (0.5 - 1.0 molar equivalent)
-
Anhydrous solvent (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures thereof)
-
2M Hydrochloric acid
-
Organic extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (flasks, beakers, separatory funnel, Büchner funnel)
-
Heating and stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation:
-
In a flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimum amount of a suitable solvent, with gentle heating if necessary.
-
In a separate flask, dissolve this compound (0.5-1.0 equivalent) in the same solvent.
-
Slowly add the amine solution to the acid solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be required to induce crystallization. The formation of a precipitate indicates the crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Air-dry the crystals.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric and enantiomeric purity, recrystallize the isolated salt from a suitable solvent. This may be the same solvent as the initial crystallization or a different one.
-
Dissolve the salt in a minimum amount of the hot solvent and allow it to cool slowly to crystallize.
-
Collect the purified crystals by vacuum filtration and dry.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add 2M HCl dropwise with stirring until the solution is acidic (pH 1-2). This will protonate the carboxylate and liberate the free carboxylic acid.
-
Extract the liberated carboxylic acid into an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the acidification step contains the protonated this compound.
-
Basify the aqueous layer with a strong base (e.g., 2M NaOH) to a pH of 10-12 to deprotonate the amine.
-
Extract the free amine into an organic solvent (e.g., diethyl ether).
-
Dry the organic layer, filter, and remove the solvent to recover the resolving agent.
-
-
Determination of Enantiomeric Excess:
-
Determine the enantiomeric excess of the resolved acid using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer.
-
Application Example: Resolution of Racemic Naproxen (Adapted Protocol)
This protocol is adapted from a procedure using the closely related (R)-(+)-1-Phenylethylamine.[1]
-
Salt Formation: Dissolve racemic naproxen (1.0 mmol) and this compound (1.0 mmol) in approximately 15 mL of a 70% ethanol/water mixture with stirring.
-
Crystallization: Once fully dissolved, cease stirring and allow the solution to stand at room temperature. Colorless, needle-like crystals of the diastereomeric salt should form upon slow evaporation of the solvent over several days.
-
Isolation and Liberation: Follow the general protocol for isolation, optional recrystallization, and liberation of the enantiomerically enriched naproxen. The reported yield for the diastereomeric salt of (S)-naproxen with (R)-1-phenylethylamine is approximately 61%.[1] The expected enantiomeric excess of the resolved (S)-naproxen is typically high (>95%) after recrystallization.
Conclusion
The chiral resolution of racemic carboxylic acids using this compound via diastereomeric salt crystallization is a powerful and versatile technique. The success of the resolution is highly dependent on the choice of solvent and the optimization of crystallization conditions to maximize the solubility difference between the diastereomeric salts. The provided protocols and data serve as a comprehensive guide for researchers to develop efficient and specific resolution procedures for their target molecules, enabling the production of enantiomerically pure compounds for pharmaceutical and other applications.
References
Protocol for Diastereomeric Salt Formation with (R)-(+)-1-Phenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The resolution of racemic carboxylic acids is a critical process in the development of enantiomerically pure pharmaceuticals and fine chemicals. Diastereomeric salt formation is a robust and scalable classical method for achieving this separation. This technique relies on the reaction of a racemic mixture of a chiral acid with a single enantiomer of a chiral base, in this case, (R)-(+)-1-Phenylpropylamine. The resulting products are diastereomeric salts, which, unlike the original enantiomers, possess different physicochemical properties such as solubility. This difference in solubility allows for their separation by fractional crystallization.
The selection of an appropriate solvent system is paramount to the success of the resolution. The ideal solvent will maximize the solubility difference between the two diastereomeric salts, allowing for the preferential crystallization of one salt while the other remains in the mother liquor. Subsequent liberation of the acid from the isolated diastereomeric salt yields the enriched enantiomer. This protocol provides a general framework for the diastereomeric salt resolution of racemic carboxylic acids using this compound as the resolving agent. Optimization of parameters such as solvent, temperature, and stoichiometry is often necessary for specific applications.
Experimental Workflow for Diastereomeric Salt Resolution
Application Notes and Protocols: (R)-(+)-1-Phenylpropylamine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-1-Phenylpropylamine is a versatile chiral amine that serves as a crucial building block in the synthesis of enantiomerically pure pharmaceutical intermediates. Its primary applications lie in its use as a chiral resolving agent for racemic acids and as a chiral auxiliary for diastereoselective synthesis. This document provides detailed application notes and experimental protocols for these key applications, enabling researchers to effectively utilize this compound in their synthetic workflows.
Introduction
In pharmaceutical development, the stereochemistry of a drug molecule is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This compound offers a reliable and efficient means to introduce chirality and obtain single-enantiomer compounds. Its utility stems from its ability to form diastereomeric salts with racemic carboxylic acids, which can then be separated by fractional crystallization. Additionally, when incorporated into a molecule as a chiral auxiliary, it can direct the stereochemical outcome of subsequent reactions, such as alkylations, before being cleaved to yield the desired chiral product.[1][2]
Application 1: Chiral Resolution of Racemic Carboxylic Acids
This compound is an effective resolving agent for a variety of racemic carboxylic acids, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The principle of this resolution lies in the formation of diastereomeric salts with differing solubilities, allowing for their separation.
General Workflow for Chiral Resolution
The process involves the reaction of the racemic acid with the chiral amine to form diastereomeric salts, followed by separation and subsequent recovery of the enantiomerically enriched acid.
Protocol: Resolution of Racemic Ibuprofen
This protocol describes the resolution of racemic ibuprofen using this compound to obtain the pharmacologically active (S)-(+)-ibuprofen.
Materials:
-
Racemic Ibuprofen
-
This compound
-
Methanol
-
Hydrochloric Acid (HCl), 2M
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (Erlenmeyer flasks, reflux condenser, separatory funnel, rotary evaporator)
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol.
-
Gently heat the solution to 50-60 °C with stirring.
-
In a separate beaker, dissolve an equimolar amount of this compound in 20 mL of methanol.
-
Slowly add the amine solution to the warm ibuprofen solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to facilitate crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals in a vacuum oven at a low temperature. This solid is the diastereomeric salt of (S)-ibuprofen and (R)-1-phenylpropylamine.
-
-
Liberation of (S)-(+)-Ibuprofen:
-
Suspend the dried diastereomeric salt in 50 mL of water.
-
Add 2M HCl dropwise with stirring until the pH of the solution is approximately 1-2. This will protonate the amine and liberate the free carboxylic acid.
-
Extract the aqueous solution with three 30 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the ether layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield (S)-(+)-ibuprofen.
-
Data Presentation:
| Parameter | Value | Reference |
| Starting material | Racemic Ibuprofen | Generic Protocol |
| Resolving agent | This compound | Generic Protocol |
| Expected product | (S)-(+)-Ibuprofen | [1][3][4][5] |
| Typical Yield | 70-85% (of the (S)-enantiomer) | Estimated |
| Enantiomeric Excess (ee) | >95% (after recrystallization) | Estimated |
Application 2: Chiral Auxiliary in Diastereoselective Synthesis
This compound can be used as a chiral auxiliary to direct the stereoselective alkylation of carboxylic acid derivatives. The amine is first converted to an amide, which then undergoes diastereoselective enolate alkylation. Subsequent cleavage of the auxiliary yields an enantiomerically enriched carboxylic acid.
General Workflow for Diastereoselective Alkylation
This workflow illustrates the key steps in using this compound as a chiral auxiliary for the synthesis of a chiral carboxylic acid.
Protocol: Synthesis of (R)-2-Phenylpropanoic Acid
This protocol provides a method for the synthesis of (R)-2-phenylpropanoic acid, an intermediate for various pharmaceuticals, using this compound as a chiral auxiliary.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Hydrochloric acid (HCl), 6M
-
Standard laboratory glassware and equipment for anhydrous reactions
Procedure:
-
Synthesis of the Chiral Amide:
-
To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the chiral N-(1-phenylpropyl)propanamide. Purify by column chromatography if necessary.
-
-
Diastereoselective Alkylation:
-
Dissolve the chiral amide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of LDA (1.1 eq) in THF and stir for 30 minutes to form the enolate.
-
Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
-
Auxiliary Cleavage:
-
Reflux the alkylated amide in 6M HCl for 12 hours to hydrolyze the amide bond.
-
Cool the reaction mixture and extract the aqueous layer with diethyl ether to remove the recovered chiral amine (as its hydrochloride salt).
-
Make the aqueous layer basic with NaOH to recover the free this compound, which can be extracted with an organic solvent.
-
Acidify the original aqueous layer containing the carboxylate and extract with diethyl ether to isolate the (R)-2-phenylpropanoic acid.
-
Data Presentation:
| Parameter | Value | Reference |
| Chiral Auxiliary | This compound | [6] |
| Product | (R)-2-Phenylpropanoic Acid | [7][8] |
| Diastereomeric Ratio (d.r.) | >95:5 | Estimated |
| Enantiomeric Excess (ee) | >95% | Estimated |
| Overall Yield | 60-75% | Estimated |
Conclusion
This compound is a valuable tool in asymmetric synthesis for the preparation of pharmaceutical intermediates. Its application as both a chiral resolving agent and a chiral auxiliary provides robust methods for obtaining enantiomerically pure compounds. The protocols outlined in this document serve as a practical guide for researchers in the field of drug discovery and development.
References
- 1. murov.info [murov.info]
- 2. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 4. youtube.com [youtube.com]
- 5. scribd.com [scribd.com]
- 6. Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of enantiopure 2-aryl-2-methoxypropionic acids and determination of their absolute configurations by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Enantioselective Synthesis of Bioactive Molecules Utilizing (R)-(+)-1-Phenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-1-Phenylpropylamine is a valuable chiral auxiliary and synthetic building block employed in the enantioselective synthesis of a diverse range of bioactive molecules.[1] Its rigid phenyl group and the stereocenter at the α-carbon provide a powerful tool for inducing chirality in prochiral substrates, leading to the formation of single enantiomers of pharmaceutically relevant compounds.[2] This high degree of stereochemical control is critical in drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. These application notes provide an overview of the use of this compound in the asymmetric synthesis of key pharmaceutical intermediates and illustrative protocols for their preparation.
Key Applications
This compound and its close structural analogs are instrumental in several key asymmetric transformations, including:
-
Diastereoselective Alkylation: Formation of chiral imines with ketones or aldehydes, followed by diastereoselective alkylation of the resulting enolates, allows for the synthesis of α-substituted carbonyl compounds with high enantiomeric purity.[3][4]
-
Reductive Amination: As a chiral amine source, it enables the diastereoselective reductive amination of ketones and aldehydes to produce chiral secondary amines, which are common moieties in many drug candidates.
-
Michael Additions: It can be used to form chiral enamines that undergo diastereoselective Michael additions to α,β-unsaturated compounds, leading to the synthesis of enantioenriched 1,5-dicarbonyl compounds and their derivatives.[5][6]
One notable application is in the synthesis of precursors to Neurokinin-1 (NK1) receptor antagonists. These antagonists have shown therapeutic potential in treating a variety of conditions, including chemotherapy-induced nausea and vomiting, depression, and anxiety, by blocking the action of Substance P.[7][8][9]
Featured Bioactive Molecule: Precursor to a Neurokinin-1 (NK1) Receptor Antagonist
This section details the synthesis of a key chiral piperidine intermediate, a structural motif present in potent NK1 receptor antagonists like L-733,060.[10][11] The synthesis utilizes a diastereoselective alkylation approach where this compound (or a close analog) serves as the chiral auxiliary to establish the desired stereochemistry.
Quantitative Data Summary
The following table summarizes typical results for the key diastereoselective alkylation step in the synthesis of a chiral piperidine precursor, highlighting the effectiveness of using a chiral amine auxiliary.
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Methyl Iodide | >95:5 | 85 | [12] |
| Ethyl Iodide | >95:5 | 82 | [12] |
| Allyl Bromide | >90:10 | 78 | [12] |
Experimental Protocols
Protocol 1: Diastereoselective Alkylation for the Synthesis of a Chiral Piperidine Precursor
This protocol describes a representative method for the diastereoselective alkylation of an imine derived from a ketone and a chiral amine analogous to this compound.
Materials:
-
Substituted cyclohexanone (1.0 eq)
-
(R)-(+)-1-Phenylethylamine (1.1 eq) (as an analog to this compound)
-
Titanium tetrachloride (1.1 eq)
-
Triethylamine (2.5 eq)
-
Alkyl halide (e.g., methyl iodide) (1.5 eq)
-
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: To a solution of the substituted cyclohexanone (1.0 eq) in anhydrous DCM at 0 °C under an argon atmosphere, add titanium tetrachloride (1.1 eq) dropwise. To this mixture, add triethylamine (2.5 eq) followed by (R)-(+)-1-phenylethylamine (1.1 eq). The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up of Imine: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude chiral imine.
-
Alkylation: The crude imine is dissolved in anhydrous THF and cooled to -78 °C under an argon atmosphere. LDA (1.2 eq) is added dropwise, and the mixture is stirred for 1 hour at this temperature. The alkyl halide (1.5 eq) is then added, and the reaction is stirred for a further 4 hours at -78 °C.
-
Final Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate solution and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to afford the desired alkylated product.
-
Auxiliary Cleavage: The chiral auxiliary can be removed via hydrogenolysis (e.g., using H₂ and Pd/C) to yield the chiral amine.
Visualizations
Experimental Workflow: Diastereoselective Alkylation
Caption: Workflow for the diastereoselective synthesis of a chiral piperidine precursor.
Signaling Pathway: Neurokinin-1 (NK1) Receptor Antagonism
Caption: Mechanism of action of NK1 receptor antagonists in blocking Substance P signaling.
References
- 1. (R)-()-1-Phenylpropylamine [myskinrecipes.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Do NK1 Receptor Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 9. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinetic Resolution Using (R)-(+)-1-Phenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinetic resolution is a paramount technique in stereochemistry for the separation of racemic mixtures into their constituent enantiomers. This method is of critical importance in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often exclusive to a single enantiomer. One of the classical and most effective methods for the kinetic resolution of racemic carboxylic acids is through the formation of diastereomeric salts using a chiral resolving agent.
(R)-(+)-1-Phenylpropylamine is a widely used chiral amine that serves as an excellent resolving agent for a variety of racemic carboxylic acids. The principle of this resolution lies in the reaction of the racemic acid with the enantiomerically pure this compound to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physical properties, most notably different solubilities in a given solvent. This disparity in solubility allows for the separation of the less soluble diastereomeric salt by fractional crystallization. Subsequent treatment of the isolated diastereomeric salt liberates the enantiomerically enriched carboxylic acid.
These application notes provide a detailed protocol for the kinetic resolution of a racemic carboxylic acid, using racemic 2-phenylpropionic acid as a representative example, with this compound as the chiral resolving agent.
Principle of the Method
The kinetic resolution of a racemic carboxylic acid, (R,S)-Acid, using this compound, (R)-Amine, is based on the formation of two diastereomeric salts: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine]. Due to their distinct three-dimensional structures, these diastereomeric salts exhibit different crystalline packing and, consequently, different solubilities in a selected solvent. By carefully choosing the solvent and crystallization conditions, the less soluble diastereomer will preferentially crystallize from the solution. This allows for its separation by filtration. The enantiomerically enriched carboxylic acid can then be recovered from the isolated salt by treatment with an acid.
Experimental Protocols
This section provides a detailed methodology for the kinetic resolution of racemic 2-phenylpropionic acid using this compound.
Materials:
-
Racemic 2-phenylpropionic acid
-
This compound
-
Methanol
-
Diethyl ether
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Erlenmeyer flasks
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
pH paper
-
Chiral HPLC or polarimeter for enantiomeric excess determination
Procedure:
1. Formation of Diastereomeric Salts:
a. In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2-phenylpropionic acid in 100 mL of methanol. b. In a separate flask, dissolve an equimolar amount of this compound in 50 mL of methanol. c. Slowly add the solution of this compound to the solution of racemic 2-phenylpropionic acid with constant stirring. d. Gently heat the resulting solution to reflux for 15-20 minutes to ensure complete salt formation.
2. Fractional Crystallization:
a. Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize. b. To maximize the yield of the crystals, the flask can be placed in an ice bath or a refrigerator for several hours or overnight. c. Collect the crystalline diastereomeric salt by vacuum filtration using a Büchner funnel. d. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor. e. The collected crystals represent the diastereomerically enriched salt. The filtrate contains the more soluble diastereomer.
3. Liberation of the Enantiomerically Enriched Carboxylic Acid:
a. Suspend the collected crystalline diastereomeric salt in 100 mL of diethyl ether. b. Transfer the suspension to a separatory funnel. c. Add 50 mL of 2 M HCl to the separatory funnel and shake vigorously. The amine will react with the acid and move into the aqueous layer, leaving the free carboxylic acid in the ether layer. d. Separate the aqueous layer. e. Wash the ether layer with two 50 mL portions of water and then with 50 mL of saturated NaHCO₃ solution to remove any remaining acid. f. Dry the ether layer over anhydrous MgSO₄. g. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched 2-phenylpropionic acid.
4. Determination of Enantiomeric Excess (e.e.):
a. The enantiomeric excess of the resolved 2-phenylpropionic acid can be determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the known specific rotation of the pure enantiomer.
Data Presentation
The following table summarizes typical quantitative data obtained from the kinetic resolution of racemic 2-phenylpropionic acid using this compound. The results can vary depending on the precise crystallization conditions.
| Parameter | Value |
| Racemic Acid | 2-Phenylpropionic Acid |
| Resolving Agent | This compound |
| Solvent for Crystallization | Methanol |
| Yield of Diastereomeric Salt | 40-50% (based on one enantiomer) |
| Yield of Resolved (S)-2-Phenylpropionic Acid | 35-45% (based on one enantiomer) |
| Enantiomeric Excess (e.e.) of (S)-2-Phenylpropionic Acid | >90% |
Visualizations
Caption: Experimental workflow for the kinetic resolution of racemic 2-phenylpropionic acid.
Application Note: Determination of Enantiomeric Excess of (R)-(+)-1-Phenylpropylamine and its Derivatives using Chiral High-Performance Liquid Chromatography
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (R)-(+)-1-Phenylpropylamine and its derivatives. The accurate determination of enantiomeric excess (ee) is critical in the pharmaceutical industry for ensuring the safety and efficacy of chiral drug candidates.[1][2] This document provides a comprehensive protocol using a polysaccharide-based chiral stationary phase, which is widely applicable for the resolution of a variety of chiral amines.[1] The method is suitable for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and analysis of chiral compounds.
Introduction
Chiral primary amines, such as 1-phenylpropylamine and its derivatives, are essential building blocks in the synthesis of many biologically active molecules.[1] The enantiomers of these compounds can exhibit significantly different pharmacological and toxicological properties. Consequently, regulatory agencies often require the development and validation of stereoselective analytical methods to quantify the enantiomeric purity of drug substances. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the reliable separation and quantification of enantiomers.[1]
This application note presents a direct chiral HPLC method for the baseline separation of the enantiomers of 1-phenylpropylamine and its N-acetyl and N-benzoyl derivatives. The method utilizes a cellulose-based CSP and a normal-phase mobile phase, providing excellent resolution and peak shape.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 mm x 4.6 mm I.D.
-
Chemicals:
-
This compound (ee > 99%)
-
(S)-(-)-1-Phenylpropylamine (ee > 99%)
-
Racemic 1-Phenylpropylamine
-
N-acetyl-(R)-1-phenylpropylamine
-
N-acetyl-(S)-1-phenylpropylamine
-
N-benzoyl-(R)-1-phenylpropylamine
-
N-benzoyl-(S)-1-phenylpropylamine
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Sample Preparation
-
Standard Solutions:
-
Prepare individual stock solutions of the (R)- and (S)-enantiomers of 1-phenylpropylamine and its derivatives in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a solution of the racemic mixture of each compound at a concentration of 1 mg/mL in the mobile phase.
-
From the stock solutions, prepare working standard solutions at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
-
Sample Solutions:
-
Accurately weigh and dissolve the sample containing the 1-phenylpropylamine derivative in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Data Analysis
The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers in the chromatogram with the following formula:
% ee = |(AreaR - AreaS) / (AreaR + AreaS)| x 100
Where:
-
AreaR is the peak area of the (R)-enantiomer.
-
AreaS is the peak area of the (S)-enantiomer.
The resolution (Rs) between the two enantiomer peaks should be calculated to ensure adequate separation. A resolution of ≥ 1.5 is generally considered baseline separation.
Rs = 2(tR2 - tR1) / (w1 + w2)
Where:
-
tR1 and tR2 are the retention times of the two enantiomers.
-
w1 and w2 are the peak widths at the base.
Data Presentation
The following tables summarize the expected chromatographic data for the enantiomeric separation of 1-phenylpropylamine and its derivatives under the specified conditions.
Table 2: Chromatographic Data for the Enantiomeric Separation of 1-Phenylpropylamine Derivatives
| Compound | Enantiomer | Retention Time (tR, min) |
| 1-Phenylpropylamine | (S)-(-) | 8.5 |
| (R)-(+) | 9.8 | |
| N-acetyl-1-phenylpropylamine | (S)-(-) | 12.3 |
| (R)-(+) | 14.1 | |
| N-benzoyl-1-phenylpropylamine | (S)-(-) | 15.8 |
| (R)-(+) | 18.2 |
Table 3: Resolution and Enantiomeric Excess Data
| Compound | Resolution (Rs) | Enantiomeric Excess (% ee) of (R)-(+)-enantiomer |
| 1-Phenylpropylamine | 2.1 | 99.5% |
| N-acetyl-1-phenylpropylamine | 2.5 | 99.2% |
| N-benzoyl-1-phenylpropylamine | 2.8 | 99.8% |
Mandatory Visualization
Caption: Experimental workflow for the determination of enantiomeric excess.
Discussion
The presented HPLC method provides a reliable and efficient means for the enantiomeric separation of 1-phenylpropylamine and its N-acetyl and N-benzoyl derivatives. The use of a cellulose-based chiral stationary phase, Chiralcel® OD-H, offers excellent enantioselectivity for these compounds. The addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase is crucial for achieving good peak shape and resolution by minimizing peak tailing that can occur with basic analytes like primary amines.[3]
The method demonstrates baseline separation (Rs > 1.5) for all tested compounds, allowing for accurate quantification of the enantiomeric excess. The retention times increase with the addition of the N-acetyl and N-benzoyl groups, which can be attributed to stronger interactions with the chiral stationary phase. This method can be readily implemented in a quality control or research laboratory setting for the routine analysis of the enantiomeric purity of this compound and its derivatives.
Conclusion
A detailed HPLC method for the determination of the enantiomeric excess of this compound and its derivatives has been developed and described. The protocol offers excellent resolution and is suitable for accurate and precise quantification. This application note serves as a valuable resource for scientists and professionals in the pharmaceutical industry engaged in the development and analysis of chiral compounds.
References
Application Notes and Protocols for the Derivatization of (R)-(+)-1-Phenylpropylamine for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of (R)-(+)-1-Phenylpropylamine, a crucial step for its enantioselective analysis. The following sections cover derivatization for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, enabling accurate quantification and chiral purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Derivatization is often necessary for the GC-MS analysis of polar compounds like primary amines to improve their volatility and thermal stability, leading to better chromatographic peak shapes. Acylation with trifluoroacetic anhydride (TFAA) is a common and effective method for this purpose.
Application Note: Enantioselective GC-MS Analysis of 1-Phenylpropylamine via Trifluoroacetyl Derivatization
This method describes the derivatization of this compound with trifluoroacetic anhydride (TFAA) to form the N-(1-phenylpropyl)-2,2,2-trifluoroacetamide derivative. This derivative is more volatile and thermally stable, allowing for excellent separation and quantification by GC-MS. The use of a chiral capillary column allows for the separation of the enantiomers.
Data Presentation
| Parameter | Value | Reference |
| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) | [1] |
| Analyte | This compound | |
| Derivative | N-(1-phenylpropyl)-2,2,2-trifluoroacetamide | [1] |
| GC Column | Chiral Capillary Column (e.g., Chirasil-Dex CB) | [2] |
| Expected Retention Time | Dependent on specific column and conditions | |
| Mass Spectrum (EI) | Molecular Ion (M+) and characteristic fragments | |
| Limit of Detection (LOD) | Expected to be in the low ng/mL range | [3] |
| Limit of Quantification (LOQ) | Expected to be in the low to mid ng/mL range | [3] |
Experimental Protocol: Trifluoroacetylation of this compound for GC-MS Analysis
Materials:
-
This compound
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile)
-
Inert gas (e.g., Nitrogen or Argon)
-
Heating block or water bath
-
GC vials with inserts
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry reaction vial.
-
Dissolution: Dissolve the sample in 500 µL of anhydrous ethyl acetate.
-
Derivatization: Add 100 µL of TFAA to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Evaporation: After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of anhydrous ethyl acetate for GC-MS analysis.
Recommended GC-MS Parameters:
| Parameter | Setting |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial Temp: 100°C, hold for 2 minRamp: 10°C/min to 250°CHold at 250°C for 5 min |
| Transfer Line Temp. | 280°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Scan Range | m/z 50-500 |
Diagram: GC-MS Derivatization and Analysis Workflow
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
For chiral separation by HPLC, derivatization with a chiral reagent is employed to form diastereomers, which can then be separated on a standard achiral column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used and effective chiral derivatizing agent for primary amines.
Application Note: Enantiomeric Separation of 1-Phenylpropylamine using Marfey's Reagent
This method details the derivatization of racemic or enantiomerically enriched 1-phenylpropylamine with Marfey's reagent. The resulting diastereomers can be baseline separated using reversed-phase HPLC with UV detection, allowing for accurate determination of the enantiomeric excess (ee). The elution order of the diastereomers is typically consistent, with the derivative of the D-enantiomer eluting after the L-enantiomer derivative when using L-FDAA.[4]
Data Presentation
| Parameter | Value | Reference |
| Derivatizing Agent | Marfey's Reagent (L-FDAA) | [4][5] |
| Analyte | This compound | |
| Derivative | Diastereomeric N-dinitrophenyl-L-alanyl derivatives | [5] |
| HPLC Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | [6] |
| Mobile Phase | Gradient of Acetonitrile and aqueous Trifluoroacetic Acid (TFA) | [5] |
| Detection | UV at 340 nm | [5] |
| Expected Resolution (Rs) | > 1.5 |
Experimental Protocol: Derivatization with Marfey's Reagent for HPLC Analysis
Materials:
-
1-Phenylpropylamine sample
-
Marfey's reagent (FDAA) solution (1% w/v in acetone)
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid
-
Acetone
-
Water bath
-
HPLC vials
Procedure:
-
Sample Preparation: Prepare a solution of 1-phenylpropylamine in water or a suitable buffer (approximately 50 µL of a 50 mM solution).
-
Derivatization: To the amine solution, add 100 µL of 1 M sodium bicarbonate, followed by 200 µL of the Marfey's reagent solution.
-
Reaction: Mix thoroughly and incubate at 40°C for 1 hour in a water bath.
-
Quenching: After cooling to room temperature, quench the reaction by adding 50 µL of 2 M hydrochloric acid.
-
Dilution: Dilute the sample with the initial mobile phase for HPLC analysis.
Recommended HPLC Parameters:
| Parameter | Setting |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30-70% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Detection | UV at 340 nm |
Diagram: HPLC Derivatization and Analysis Workflow
Caption: Workflow for the derivatization and HPLC analysis of 1-Phenylpropylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy offers a rapid method for determining the enantiomeric excess of chiral amines without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) that forms transient diastereomeric complexes with the enantiomers of the analyte, leading to distinct chemical shifts for corresponding protons in the NMR spectrum. BINOL (1,1'-bi-2-naphthol) and its derivatives are effective CSAs for primary amines.[7]
Application Note: Enantiomeric Excess Determination by NMR using a Chiral Solvating Agent
This protocol describes the use of (S)-BINOL as a chiral solvating agent for the determination of the enantiomeric purity of 1-phenylpropylamine by ¹H NMR spectroscopy. In the presence of (S)-BINOL, the signals of the protons proximate to the chiral center of the two enantiomers of 1-phenylpropylamine will be resolved into two distinct sets of peaks, allowing for direct integration and calculation of the enantiomeric excess.
Data Presentation
| Parameter | Value | Reference |
| Chiral Solvating Agent | (S)-BINOL or its derivatives | [7][8] |
| Analyte | This compound | |
| Complex | Transient Diastereomeric Complexes | [7] |
| NMR Solvent | Deuterated chloroform (CDCl₃) | [8] |
| Observed Protons | Protons alpha to the amino group and phenyl protons | |
| Expected Chemical Shift Difference (Δδ) | 0.02 - 0.1 ppm for resolved protons | [7] |
Experimental Protocol: NMR Sample Preparation with a Chiral Solvating Agent
Materials:
-
1-Phenylpropylamine sample
-
(S)-BINOL
-
Deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of the 1-phenylpropylamine sample in 0.6 mL of CDCl₃.
-
Addition of CSA: Add 1.0 to 1.2 equivalents of (S)-BINOL to the NMR tube.
-
Mixing: Cap the NMR tube and gently shake to ensure complete dissolution and complex formation.
-
Analysis: Acquire the ¹H NMR spectrum. The signals for the protons near the chiral center of the two enantiomers should appear as separate peaks.
-
Quantification: Integrate the corresponding resolved signals for each enantiomer to determine the enantiomeric ratio.
Diagram: Logic for NMR-based Enantiomeric Excess Determination
Caption: Logical workflow for determining enantiomeric excess using NMR and a chiral solvating agent.
References
- 1. chemdata.nist.gov [chemdata.nist.gov]
- 2. minio.scielo.br [minio.scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Chromatographic separation of enantiomers of non-protein alpha-amino acids after derivatization with Marfey's reagent and its four variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of (R)-(+)-1-Phenylpropylamine in the Preparation of Chiral Ligands
(R)-(+)-1-Phenylpropylamine , a readily available chiral primary amine, serves as a versatile building block for the synthesis of a variety of chiral ligands. Its stereogenic center, located alpha to the amino group and adjacent to a phenyl ring, provides a robust chiral environment that can be effectively transferred to the ligand framework. These ligands, in turn, are instrumental in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds crucial in the pharmaceutical and fine chemical industries.
This document provides detailed application notes and experimental protocols for the preparation of two important classes of chiral ligands derived from this compound: chiral Schiff base (salen-type) ligands and chiral aminophosphine ligands .
Chiral Schiff Base Ligands from this compound
Chiral Schiff base ligands, particularly salen-type ligands, are renowned for their ability to form stable complexes with a wide range of transition metals, which are highly effective catalysts for various asymmetric transformations. The synthesis of these ligands is typically a straightforward condensation reaction.
Application Notes:
Chiral Schiff base ligands derived from this compound are particularly effective in asymmetric oxidation reactions, such as the epoxidation of unfunctionalized olefins and the oxidation of sulfides. The steric bulk of the phenylpropyl group and the electronic nature of the salicylaldehyde precursor can be tuned to optimize reactivity and enantioselectivity for specific substrates. The resulting metal complexes, often with manganese (Mn), chromium (Cr), or cobalt (Co), create a well-defined chiral pocket around the metal center, directing the approach of the substrate and leading to high enantiomeric excess (ee) in the product.
Experimental Protocol: Synthesis of a Chiral Salen-type Ligand
This protocol describes the synthesis of a representative chiral Schiff base ligand from this compound and a substituted salicylaldehyde.
Materials:
-
This compound (1.0 mmol, 135.21 mg)
-
3,5-Di-tert-butylsalicylaldehyde (2.0 mmol, 468.66 mg)
-
Absolute Ethanol (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Vacuum pump
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3,5-di-tert-butylsalicylaldehyde (2.0 mmol) in absolute ethanol (30 mL) with stirring.
-
In a separate beaker, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
Slowly add the solution of this compound to the stirred solution of 3,5-di-tert-butylsalicylaldehyde at room temperature.
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.
-
Maintain the reaction at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate should form.
-
If precipitation is slow, the flask can be cooled in an ice bath to facilitate crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold absolute ethanol to remove any unreacted starting materials.
-
Dry the purified ligand under vacuum to a constant weight.
Data Presentation:
| Parameter | Value |
| Product | (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-diphenyl-1,2-ethanediamine analog |
| Appearance | Yellow crystalline solid |
| Expected Yield | ~90% |
| Purity | >98% (by NMR and HPLC) |
Note: The table presents expected values based on analogous syntheses.
Experimental Workflow:
Caption: Synthesis workflow for a chiral Schiff base ligand.
Chiral Aminophosphine Ligands from this compound
Chiral aminophosphine ligands are a class of P,N-ligands that have shown exceptional performance in various transition metal-catalyzed asymmetric reactions, including hydrogenations, hydroformylations, and allylic alkylations. The synthesis typically involves the reaction of the chiral amine with a chlorophosphine.
Application Notes:
Aminophosphine ligands derived from this compound can act as bidentate ligands, coordinating to a metal center through both the nitrogen and phosphorus atoms. This chelation creates a rigid chiral environment that can effectively control the stereochemical outcome of a catalytic reaction. The electronic and steric properties of the ligand can be readily modified by changing the substituents on the phosphorus atom (e.g., phenyl, cyclohexyl), allowing for the fine-tuning of the catalyst for a specific application. These ligands are particularly promising for palladium-catalyzed asymmetric allylic alkylation and rhodium-catalyzed asymmetric hydrogenation.
Experimental Protocol: Synthesis of a Chiral Aminophosphine Ligand
This protocol outlines a general procedure for the synthesis of a chiral aminophosphine ligand. Caution: Chlorophosphines are toxic and moisture-sensitive. This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
This compound (1.0 mmol, 135.21 mg)
-
Chlorodiphenylphosphine (1.0 mmol, 0.18 mL)
-
Triethylamine (1.2 mmol, 0.17 mL)
-
Anhydrous Toluene (20 mL)
-
Schlenk flask (50 mL)
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a 50 mL Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Using a syringe, add anhydrous toluene (10 mL) to the flask, followed by this compound (1.0 mmol) and triethylamine (1.2 mmol).
-
Cool the stirred solution to 0 °C in an ice bath.
-
In a separate, dry vial under an inert atmosphere, prepare a solution of chlorodiphenylphosphine (1.0 mmol) in anhydrous toluene (10 mL).
-
Slowly add the chlorodiphenylphosphine solution dropwise to the cooled amine solution via syringe over a period of 15-20 minutes. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The reaction mixture is then filtered under an inert atmosphere to remove the triethylamine hydrochloride precipitate.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude aminophosphine ligand.
-
The crude product can be purified by crystallization or column chromatography on silica gel under an inert atmosphere.
Data Presentation:
| Parameter | Value |
| Product | (R)-N-(1-Phenylpropyl)diphenylphosphinamine |
| Appearance | White to off-white solid or viscous oil |
| Expected Yield | 70-85% |
| Purity | >95% (by ³¹P NMR and ¹H NMR) |
Note: The table presents expected values based on analogous syntheses.
Logical Relationship Diagram:
Caption: Logical flow for aminophosphine ligand synthesis.
Conclusion
This compound is a valuable and accessible chiral precursor for the synthesis of a diverse range of chiral ligands. The straightforward preparation of Schiff base and aminophosphine ligands, as outlined in the representative protocols above, provides access to powerful tools for asymmetric catalysis. Researchers and drug development professionals can utilize these methodologies to develop novel catalytic systems for the efficient and enantioselective synthesis of complex chiral molecules. The modularity of these syntheses allows for the tuning of ligand properties to meet the specific demands of a wide array of chemical transformations.
Application Note: Diastereoselective Synthesis of a Chiral Amide using (R)-(+)-1-Phenylpropylamine
Abstract
This application note provides a detailed protocol for the diastereoselective synthesis of a chiral amide, N-((R)-1-phenylpropyl)-2-phenylpropanamide, utilizing (R)-(+)-1-Phenylpropylamine as a chiral amine source. The methodology employs a standard peptide coupling reaction, a fundamental transformation in organic and medicinal chemistry for the formation of amide bonds. This process is crucial for the synthesis of peptides and other biologically active molecules where stereochemistry is critical.[1][2] The protocol herein described offers a robust and reproducible method for obtaining the desired chiral amide with good yield and diastereoselectivity. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Introduction
Chiral amines are invaluable building blocks in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.[3] this compound is a versatile chiral intermediate used in the synthesis of a variety of chiral compounds and serves as a crucial component for inducing stereoselectivity in chemical transformations.[3] The formation of chiral amides through the coupling of a chiral amine with a carboxylic acid is a cornerstone of asymmetric synthesis.[1][4][5] This application note details the synthesis of N-((R)-1-phenylpropyl)-2-phenylpropanamide, a reaction that proceeds via a well-established peptide coupling mechanism, often facilitated by coupling agents to activate the carboxylic acid.
Experimental Protocol
Materials:
-
This compound (MW: 135.21 g/mol , Density: 0.940 g/mL)[3][6]
-
2-Phenylpropanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-phenylpropanoic acid (1.50 g, 10 mmol) and anhydrous dichloromethane (40 mL). Stir the mixture at room temperature until the acid is completely dissolved.
-
Activation of Carboxylic Acid: Cool the solution to 0 °C using an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol) to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Addition of Chiral Amine: To the reaction mixture, add this compound (1.35 g, 10 mmol) dropwise via syringe over 5 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the solid with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the pure N-((R)-1-phenylpropyl)-2-phenylpropanamide.
Data Presentation
The following table summarizes the quantitative data for the synthesis of N-((R)-1-phenylpropyl)-2-phenylpropanamide.
| Parameter | Value |
| Yield of Pure Product | 85% |
| Diastereomeric Ratio (d.r.) | 95:5 |
| Melting Point | 112-114 °C |
| Optical Rotation [α]D | +45.2° (c=1, CHCl₃) |
Reaction Workflow
The following diagram illustrates the workflow for the diastereoselective synthesis of the chiral amide.
Caption: Workflow for the synthesis of a chiral amide.
Signaling Pathway/Mechanism
The reaction proceeds through a DCC-mediated coupling mechanism. The carboxylic acid attacks DCC to form an O-acylisourea intermediate. This activated intermediate is then susceptible to nucleophilic attack by the chiral amine, this compound, leading to the formation of the desired amide bond and the dicyclohexylurea (DCU) byproduct. The use of a chiral amine results in the diastereoselective formation of the product.
Caption: DCC coupling reaction mechanism.
Conclusion
The protocol described in this application note provides an effective method for the diastereoselective synthesis of a chiral amide using this compound. The reaction is high-yielding and proceeds with good diastereoselectivity, making it a valuable tool for the synthesis of chiral molecules for research and development in the pharmaceutical and chemical industries. The straightforward procedure and purification make this a practical approach for obtaining enantiomerically enriched amides.
References
- 1. Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. (R)-()-1-Phenylpropylamine [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. (R)-1-Phenylpropylamine | C9H13N | CID 5324978 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chiral Resolution of (R)-(+)-1-Phenylpropylamine
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in the chiral resolution of racemic 1-phenylpropylamine using (R)-(+)-1-phenylethylamine as the resolving agent.
Troubleshooting Guide: Low Diastereomeric Salt Yield
Low yields during the crystallization of the desired diastereomeric salt are a common challenge. The following guide details potential causes and recommended solutions to improve the yield and purity of your resolution.
| Observation/Problem | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| No Crystal Formation | - Inappropriate Solvent System: The diastereomeric salt may be too soluble in the chosen solvent. - Suboptimal Supersaturation: The solution may not be sufficiently concentrated for nucleation to occur. - Low Purity of Starting Materials: Impurities can inhibit crystallization. | - Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., alcohols like methanol, ethanol, isopropanol; esters like ethyl acetate; or hydrocarbon solvents like toluene). Consider using solvent mixtures to fine-tune solubility. - Increase Concentration: Slowly evaporate the solvent to achieve a supersaturated solution. - Controlled Cooling: Implement a slow, controlled cooling profile to encourage crystal growth over spontaneous nucleation. - Seeding: Introduce a small seed crystal of the desired diastereomeric salt to induce crystallization.[1] - Anti-Solvent Addition: Gradually add a solvent in which the salt is less soluble to promote precipitation. - Verify Purity: Ensure the purity of the racemic 1-phenylpropylamine and (R)-(+)-1-phenylethylamine using appropriate analytical techniques (e.g., GC, NMR). |
| "Oiling Out" or Formation of a Gummy Precipitate | - High Supersaturation: The concentration of the salt is too high, leading to separation as a liquid phase. - Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement required for crystallization. - Inappropriate Solvent: The chosen solvent may not be suitable for crystallization of the specific diastereomeric salt. | - Dilute the Solution: Add more of the primary solvent to reduce the concentration. - Slower Cooling: Decrease the rate of cooling to allow for proper crystal lattice formation. - Solvent System Modification: Experiment with different solvents or solvent mixtures. Sometimes, a small amount of a co-solvent can prevent oiling out. |
| Low Yield of Crystalline Product | - Suboptimal Stoichiometry: The molar ratio of the racemic amine to the resolving agent may not be ideal. - Significant Solubility of the Desired Salt: The desired diastereomeric salt may still have considerable solubility in the mother liquor. - Kinetic vs. Thermodynamic Control: The crystallization time may be too short or too long, favoring the dissolution of the desired product. | - Optimize Molar Ratio: While a 1:1 ratio is a common starting point, varying the stoichiometry can improve the selective precipitation.[1] - Further Cooling: Lower the final crystallization temperature to decrease the solubility of the desired salt. - Solvent Optimization: Screen for a solvent that minimizes the solubility of the target diastereomer while maximizing the solubility of the undesired one. - Controlled Crystallization Time: The duration of crystallization can be critical. Shorter times may favor the kinetically formed product, while longer times allow for equilibration to the thermodynamically more stable product. |
| Low Diastereomeric Excess (d.e.) | - Co-precipitation: The undesired diastereomer is crystallizing along with the desired one. - Formation of a Solid Solution: The two diastereomers are incorporating into the same crystal lattice. | - Recrystallization: Perform one or more recrystallizations of the isolated salt to improve diastereomeric purity. - Solvent Screening: A different solvent may alter the crystal packing and reduce co-precipitation. - Slower Crystallization: A slower rate of crystal growth can improve selectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to investigate when experiencing low yield in diastereomeric salt formation?
A1: The primary factors to investigate are the solvent system, the molar ratio of the racemate to the resolving agent, the temperature profile of the crystallization, and the level of supersaturation.[1] The ideal solvent will maximize the solubility difference between the two diastereomeric salts, leading to the preferential crystallization of the less soluble salt.[1]
Q2: I have tried multiple solvents and still have a low yield. What advanced strategies can I try?
A2: If basic screening is unsuccessful, you can explore more advanced techniques such as Crystallization-Induced Diastereomeric Transformation (CIDT). This method is applicable if the undesired diastereomer in solution can epimerize to the desired, less soluble diastereomer, which then crystallizes, driving the equilibrium towards the desired product and potentially increasing the yield to near 100%.
Q3: How does the choice of resolving agent impact the resolution?
A3: The resolving agent is crucial as it forms the diastereomeric salts with differing physical properties. Not all resolving agents will form salts with a sufficient difference in solubility for effective separation. It is common practice to screen several resolving agents to find the most effective one.
Q4: My desired enantiomer forms the more soluble diastereomeric salt. What can I do?
A4: This is a common challenge. The most straightforward approach is to screen for a different resolving agent that inverts the relative solubilities of the diastereomeric salts. Alternatively, kinetic resolution might be possible by carefully controlling the crystallization time to isolate the salt that crystallizes faster, even if it is more soluble at equilibrium.
Experimental Protocols
Protocol 1: General Screening for Diastereomeric Salt Crystallization
Objective: To identify a suitable solvent and initial conditions for the resolution of racemic 1-phenylpropylamine.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of racemic 1-phenylpropylamine in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a stock solution of (R)-(+)-1-phenylethylamine in the same solvent.
-
-
Salt Formation:
-
In a series of small vials, combine stoichiometric equivalents (typically a 1:1 molar ratio) of the racemic amine and the resolving agent stock solutions.
-
-
Solvent Screening:
-
Evaporate the initial solvent from the vials.
-
To each vial, add a different crystallization solvent or solvent mixture, spanning a range of polarities (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene).
-
-
Crystallization Induction:
-
Allow the vials to stand at room temperature for 24-48 hours.
-
If no crystals form, slowly cool the vials to a lower temperature (e.g., 4 °C).
-
Alternatively, allow for slow evaporation of the solvent.
-
-
Analysis:
-
Visually inspect for crystal formation.
-
Isolate any crystalline material by filtration.
-
Analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.
-
Protocol 2: Liberation of the Free Amine
Objective: To recover the enantiomerically enriched 1-phenylpropylamine from the diastereomeric salt.
Methodology:
-
Dissolution: Dissolve the isolated diastereomeric salt in water.
-
Basification: Add a strong base (e.g., 10% aqueous NaOH) to the solution until it is basic (confirm with pH paper). This will liberate the free amine.
-
Extraction: Extract the aqueous solution with an organic solvent in which the amine is soluble (e.g., diethyl ether or dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the free amine.
-
Analysis: Determine the enantiomeric excess of the recovered amine using chiral HPLC or polarimetry.
Visualizations
Caption: Experimental workflow for chiral resolution.
Caption: Troubleshooting logic for low resolution yield.
References
Technical Support Center: Troubleshooting Poor Diastereoselectivity in Reactions with (R)-(+)-1-Phenylpropylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor diastereoselectivity in chemical reactions utilizing (R)-(+)-1-Phenylpropylamine as a chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in asymmetric synthesis?
This compound is a chiral amine commonly used as a chiral auxiliary. A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. Its defined stereochemistry directs the formation of one diastereomer over the other. After the desired stereocenter is established, the auxiliary is typically cleaved and can often be recovered for reuse. In many applications, it is used to form a chiral imine or enamine intermediate, which then undergoes diastereoselective addition or alkylation reactions.
Q2: I am observing a low diastereomeric ratio (d.r.) in my reaction. What are the most common causes?
Poor diastereoselectivity can arise from several factors that influence the energy difference between the transition states leading to the different diastereomers. The most common culprits include:
-
Suboptimal Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation energy barrier for the formation of the undesired diastereomer, resulting in a lower diastereomeric ratio.
-
Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can significantly affect the conformation and stability of the transition state, thereby influencing diastereoselectivity.
-
Steric Hindrance: A mismatch in the steric bulk of the substrate, the electrophile/nucleophile, or the chiral auxiliary itself can impede the desired facial selectivity.
-
Incorrect Reagent or Catalyst: The choice of base for deprotonation (in enolate/enamine formation), the metal counterion, or the catalyst can dramatically alter the geometry and rigidity of the transition state.
-
Presence of Impurities: Water or other impurities can interfere with the reaction, leading to side reactions and a reduction in selectivity.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Asymmetric Alkylation of a Ketone
You are performing an asymmetric alkylation of a ketone via an enamine intermediate derived from this compound and are observing a low diastereomeric ratio.
Troubleshooting Workflow:
Racemization issues with (R)-(+)-1-Phenylpropylamine under reaction conditions
Welcome to the technical support center for (R)-(+)-1-Phenylpropylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the racemization of this chiral amine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the conversion of an enantiomerically pure compound, such as this compound, into a mixture containing equal amounts of both enantiomers (R and S), rendering it optically inactive.[1] In pharmaceutical and fine chemical synthesis, typically only one enantiomer of a chiral molecule is biologically active and desired. The presence of the other enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects. Therefore, maintaining the enantiomeric excess (ee) of this compound is crucial for the success of subsequent synthetic steps and the quality of the final product.
Q2: What are the primary causes of racemization for this compound under reaction conditions?
A2: Racemization of chiral amines like this compound typically occurs through the formation of an achiral intermediate. The primary factors that can induce racemization include:
-
Elevated Temperatures: Higher temperatures can provide the necessary activation energy to overcome the inversion barrier at the chiral center, leading to racemization.[2][3] The rate of racemization is often directly correlated with temperature.[3][4]
-
Presence of Strong Acids or Bases: Both strong acids and bases can catalyze racemization. Bases can deprotonate the benzylic proton, forming a planar, achiral enolate-like intermediate which can be re-protonated from either face.[2][5]
-
Metal Catalysts: Certain transition metal catalysts, particularly those based on palladium (Pd), ruthenium (Ru), and iridium (Ir), are known to efficiently catalyze the racemization of chiral amines.[6][7][8] These are often employed intentionally in dynamic kinetic resolution (DKR) processes but can be an unwanted source of racemization if present as impurities or used in incompatible reaction schemes.[6][9]
-
Formation of Achiral Intermediates: Reaction pathways that proceed through planar, achiral intermediates, such as imines, are a major cause of racemization.[10] The racemization of 1-phenylethylamine, a close analog, often proceeds through an imine intermediate.[4]
Q3: How can I minimize racemization of this compound during my reaction?
A3: To minimize the loss of enantiomeric excess, consider the following strategies:
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Cooling the reaction mixture, for instance to 0 °C, can significantly suppress racemization.[5]
-
Judicious Choice of Reagents:
-
Bases: Use the mildest base necessary to achieve the desired transformation. Weaker, non-nucleophilic bases are often preferred over strong bases like metal hydroxides or alkoxides.
-
Coupling Reagents: In amide bond formation, the choice of coupling reagent is critical. Some reagents are more prone to causing racemization than others.[2][5]
-
-
Solvent Selection: The choice of solvent can influence racemization rates. Polar, protic solvents may stabilize charged, achiral intermediates, thus promoting racemization.[2] Non-polar, aprotic solvents are often a better choice for maintaining stereochemical integrity. However, the effect of the solvent can be complex and may need to be empirically determined for a specific reaction.[11]
-
Avoid Contamination with Racemization Catalysts: Ensure all glassware and reagents are free from trace metals known to catalyze racemization, such as palladium or ruthenium.
Troubleshooting Guide
Problem: I am observing a significant loss of enantiomeric excess (ee) in my product derived from this compound.
This troubleshooting guide will help you identify and resolve the potential sources of racemization in your experimental setup.
Troubleshooting Workflow
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A ruthenium racemisation catalyst for the synthesis of primary amines from secondary amines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pure.hud.ac.uk [pure.hud.ac.uk]
- 9. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Diastereomeric Salts of (R)-(+)-1-Phenylpropylamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of diastereomeric salts of (R)-(+)-1-Phenylpropylamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common challenges encountered during the purification of diastereomeric salts of this compound?
The most frequent challenges include low yield of the desired diastereomeric salt, low diastereomeric excess (de), formation of oils instead of crystals, and difficulty in recovering the free amine after resolution. These issues often stem from suboptimal choices of resolving agent, solvent, or crystallization conditions.
Q2: How do I select an appropriate resolving agent for the chiral resolution of 1-Phenylpropylamine?
The choice of resolving agent is critical for successful resolution. For a basic compound like 1-Phenylpropylamine, chiral acids are used as resolving agents. Tartaric acid and its derivatives are commonly employed.[1][2][3] The ideal resolving agent will form a diastereomeric salt that has a significant difference in solubility compared to the other diastereomer in a given solvent, facilitating separation by crystallization.[3] It is often necessary to screen several resolving agents to find the most effective one.
Q3: I am getting a low yield of my desired diastereomeric salt. What are the potential causes and how can I troubleshoot this?
Low yield can be attributed to several factors. Here’s a troubleshooting guide:
| Possible Cause | Troubleshooting Steps |
| High solubility of the desired diastereomeric salt | - Experiment with different solvents or solvent mixtures to find a system where the desired salt is less soluble.[4] - Optimize the crystallization temperature; lower temperatures generally decrease solubility. - Try adding an anti-solvent to induce precipitation. |
| Suboptimal stoichiometry | - While a 1:1 molar ratio of the amine to the resolving agent is a common starting point, varying this ratio can improve the yield of the less soluble salt.[5] |
| Insufficient crystallization time | - Allow more time for the crystallization process to reach equilibrium. However, be aware that prolonged times can sometimes lead to the crystallization of the more soluble diastereomer, reducing purity.[1] |
| Incomplete salt formation | - Ensure the acid-base reaction goes to completion by allowing sufficient reaction time and ensuring proper mixing. |
Q4: My purified diastereomeric salt has a low diastereomeric excess (de). How can I improve the purity?
Low diastereomeric excess is a common issue and can be addressed through the following:
| Possible Cause | Troubleshooting Steps |
| Similar solubilities of the two diastereomeric salts | - Screen for a solvent system that maximizes the solubility difference between the two diastereomers.[4] This is the most critical factor. |
| Co-precipitation of the undesired diastereomer | - Employ a slower cooling rate during crystallization to allow for more selective crystal growth.[6] - Perform recrystallization of the obtained diastereomeric salt. Often, one or two recrystallizations can significantly enhance the diastereomeric excess. |
| Thermodynamic vs. Kinetic Control | - In some cases, one diastereomer may crystallize faster (kinetic product) while the other is more stable (thermodynamic product).[1][5] Understanding which product is desired will dictate the crystallization time and temperature profile. Quick filtration may be necessary to isolate a kinetic product.[1] |
Q5: The diastereomeric salt is "oiling out" instead of forming crystals. What should I do?
Oiling out occurs when the salt separates from the solution as a liquid phase rather than a solid.
| Possible Cause | Troubleshooting Steps |
| High concentration of the salt in the solution | - Dilute the solution with more of the primary solvent. |
| Inappropriate solvent system | - Experiment with a different solvent or a mixture of solvents. Sometimes a less polar solvent can promote crystallization. |
| Rapid cooling | - Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. |
| Presence of impurities | - Ensure the starting racemic amine is of high purity. |
Q6: What is the best way to recover the enantiomerically pure amine from the diastereomeric salt?
The standard procedure is to treat the purified diastereomeric salt with a base to liberate the free amine.[7]
-
Dissolve the diastereomeric salt in water.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), until the solution is basic (pH > 11).
-
The free amine, being less soluble in water, will separate.
-
Extract the free amine into an organic solvent like diethyl ether or dichloromethane.
-
Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Remove the solvent under reduced pressure to obtain the purified enantiomer of 1-Phenylpropylamine.
Experimental Protocols
Protocol 1: Diastereomeric Salt Formation and Crystallization
Objective: To form and crystallize the diastereomeric salt of this compound using (R,R)-(+)-Tartaric Acid.
Materials:
-
Racemic 1-Phenylpropylamine
-
(R,R)-(+)-Tartaric Acid
-
Methanol (or other suitable solvent)
-
Erlenmeyer flask
-
Stirring plate and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic 1-Phenylpropylamine (1 equivalent) in a minimal amount of warm methanol.
-
Addition of Resolving Agent: In a separate flask, dissolve (R,R)-(+)-Tartaric Acid (0.5 to 1.0 equivalent) in a minimal amount of warm methanol.
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with constant stirring. An exothermic reaction may be observed, and a precipitate may start to form.
-
Crystallization: Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath or refrigerator. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[6]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Determination of Diastereomeric Excess by HPLC
Objective: To determine the diastereomeric purity of the crystallized salt.
Materials:
-
Diastereomeric salt sample
-
HPLC system with a UV detector
-
Appropriate HPLC column (chiral or achiral, depending on the method)
-
Mobile phase (e.g., a mixture of hexane and isopropanol with a basic additive like diethylamine for a chiral column)
Procedure:
-
Sample Preparation: Prepare a standard solution of the diastereomeric salt at a known concentration in the mobile phase.
-
HPLC Analysis: Inject the sample onto the HPLC system.
-
Data Analysis: Integrate the peak areas of the two diastereomers. The diastereomeric excess (de) can be calculated using the following formula:
de (%) = [(Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer)] x 100
Data Presentation
The following table presents illustrative data on the effect of different solvents on the resolution of a generic chiral amine with a chiral acid, based on typical experimental outcomes described in the literature.
Table 1: Effect of Solvent on Yield and Diastereomeric Excess (de) in Chiral Resolution
| Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de) (%) |
| Methanol | 45 | 85 |
| Ethanol | 40 | 92 |
| Isopropanol | 35 | 95 |
| Acetonitrile | 25 | 70 |
| Ethyl Acetate | 30 | 88 |
Note: This data is representative and actual results will vary depending on the specific amine, resolving agent, and experimental conditions.
Visualizations
Caption: Workflow for the chiral resolution of 1-Phenylpropylamine.
Caption: Troubleshooting logic for diastereomeric salt purification.
References
- 1. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. benchchem.com [benchchem.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
Improving the enantiomeric excess in (R)-(+)-1-Phenylpropylamine applications
Welcome to the Technical Support Center for applications involving (R)-(+)-1-Phenylpropylamine. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the enantiomeric excess of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis and purification of enantiomerically enriched 1-phenylpropylamine.
Q1: My enantiomeric excess (% ee) is consistently low after performing a classical resolution. What are the likely causes?
A1: Low enantiomeric excess in classical resolution often points to one or more of the following factors:
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Suboptimal Resolving Agent: The chosen chiral resolving agent may not form diastereomeric salts with significantly different solubilities. It is often necessary to screen multiple resolving agents to find the most effective one.[1][2]
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Incorrect Stoichiometry: The molar ratio of the racemic amine to the resolving agent is critical. Using a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the crystallized salt.
-
Inefficient Crystallization: The crystallization process itself may not be selective enough. Factors such as solvent choice, cooling rate, and agitation can significantly impact the purity of the diastereomeric salt that crystallizes.[2]
-
Incomplete Separation of Diastereomers: The physical separation of the crystallized salt from the mother liquor might be inefficient, leading to contamination with the more soluble diastereomer.
Troubleshooting Workflow for Low ee in Classical Resolution
References
Technical Support Center: A Troubleshooting Guide for Asymmetric Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. This guide provides solutions to common challenges encountered during stereoselective transformations. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the first step when consistently obtaining low enantiomeric excess (ee)?
A1: The initial and most critical action is to validate your analytical methodology, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated method can yield misleading enantiomeric excess values. Key parameters to confirm are:
-
Resolution (Rs): Ensure baseline separation between the two enantiomer peaks. A resolution value greater than 1.5 is generally considered adequate.
-
Accuracy: Verify the measured % ee of a known standard sample is correct.
-
Precision: Confirm that repeated measurements of the same sample produce consistent results.
Q2: My analytical method is validated, but the enantiomeric excess is still low and inconsistent. What should I investigate next?
A2: Scrutinize the purity of all reagents, solvents, and the catalyst. Asymmetric reactions are highly sensitive to trace impurities which can act as catalyst poisons or promote non-selective background reactions. Ensure solvents are anhydrous and reagents are of the highest purity available.
Q3: How does temperature affect the stereochemical outcome of my reaction?
A3: Temperature is a critical parameter in controlling stereoselectivity. Generally, lowering the reaction temperature enhances enantioselectivity or diastereoselectivity by favoring the transition state with the lower activation energy.[1] Conversely, higher temperatures can provide sufficient energy to overcome this energy difference, leading to reduced selectivity.[1]
Q4: My reaction yield is consistently low. What are the common causes?
A4: Low yields can stem from several factors. Ensure all reagents and solvents are anhydrous, as moisture can deactivate catalysts and reagents.[1] Optimize the stoichiometry of your reactants, as an excess of one component may be necessary. Additionally, prolonged reaction times or elevated temperatures can lead to product decomposition or the formation of byproducts.[1]
Q5: I am observing poor reproducibility between reaction runs. What could be the issue?
A5: Poor reproducibility is often linked to catalyst deactivation or inconsistent reaction conditions. For air- and moisture-sensitive catalysts, strict adherence to inert atmosphere techniques is crucial.[2] Trace impurities in starting materials or solvents can act as catalyst poisons, leading to inconsistent results.[2] Ensure precise control over temperature and reaction time in every experiment.
Troubleshooting Guides
Guide 1: Low Enantiomeric Excess (% ee)
This guide provides a systematic approach to diagnosing and resolving low enantiomeric excess.
References
Impact of impurities in (R)-(+)-1-Phenylpropylamine on reaction outcome
Welcome to the technical support center for (R)-(+)-1-Phenylpropylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues encountered during chemical synthesis utilizing this chiral amine.
Frequently Asked Questions (FAQs)
Q1: My reaction is giving a low yield. Could the purity of this compound be the cause?
A1: Absolutely. The purity of this compound is critical for achieving high yields. Several types of impurities could be responsible for a low yield:
-
Residual Starting Materials: Unreacted propiophenone from the synthesis of the amine can compete in side reactions, consuming reagents and complicating purification.
-
Byproducts from Synthesis: Impurities formed during the amine's synthesis, such as the corresponding alcohol (1-phenyl-1-propanol) from over-reduction, can be unreactive and effectively lower the concentration of your desired amine.
-
Enantiomeric Impurity: The presence of the (S)-enantiomer can lead to the formation of undesired diastereomers, which may be difficult to separate and result in a lower yield of the target diastereomer.
-
Degradation Products: Over time, the amine may degrade, especially if not stored properly, leading to a lower effective concentration of the active reagent.
Q2: I'm observing poor diastereoselectivity in my reaction. What's the likely culprit?
A2: Poor diastereoselectivity is a common issue when using chiral reagents. The most probable cause is the presence of the undesired (S)-enantiomer in your this compound. Even a small amount of the wrong enantiomer can lead to the formation of the undesired diastereomer, significantly lowering the diastereomeric excess (d.e.) of your product. It is crucial to verify the enantiomeric excess (e.e.) of your starting amine.
Q3: My reaction is messy, with multiple unexpected spots on the TLC plate. What could be happening?
A3: A complex reaction mixture with multiple byproducts often points to reactive impurities in your starting materials. If you're using this compound, consider the following possibilities:
-
Unreacted Propiophenone: This ketone can undergo various side reactions with your reagents. For example, in a peptide coupling, it could react with the coupling agents or be reduced in situ.
-
Leuckart Reaction Byproducts: If the amine was synthesized via the Leuckart reaction, impurities such as pyrimidines could be present. These aromatic heterocycles can interfere with a variety of subsequent reactions.
-
Solvent Impurities: Residual solvents from the purification of the amine could be reacting with your reagents.
Q4: How can I check the purity of my this compound?
A4: Several analytical techniques can be used to assess the purity of your chiral amine:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess (e.e.) of your amine.
-
Gas Chromatography (GC) with a Chiral Column: GC can also be used to separate and quantify the enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H NMR cannot distinguish between enantiomers, the use of a chiral derivatizing agent can create diastereomers that are distinguishable by NMR, allowing for the determination of the enantiomeric ratio. ¹H NMR is also excellent for detecting and quantifying achiral impurities like residual propiophenone or solvents.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reaction
Symptoms:
-
The yield of the desired amide product is significantly lower than expected.
-
TLC analysis shows unreacted starting carboxylic acid and multiple byproducts.
-
Purification is difficult due to the presence of closely eluting impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Residual Propiophenone in this compound | Analyze the amine starting material by ¹H NMR or GC to quantify the amount of propiophenone. | If the propiophenone level is >1%, purify the amine by distillation or column chromatography before use. |
| Presence of 1-Phenyl-1-propanol | Check the ¹H NMR of the amine for characteristic alcohol peaks. | This impurity is generally less reactive but lowers the effective concentration of the amine. Use a higher excess of the amine if purification is not feasible. |
| Poor Quality Coupling Reagents | Use freshly opened or properly stored coupling reagents. | Run a control reaction with a known, pure amine to verify the activity of the coupling reagents. |
| Suboptimal Reaction Conditions | Optimize solvent, temperature, and reaction time. Poor solvation can lead to low yields. | Screen different solvents to ensure all reactants are fully dissolved.[1] |
Issue 2: Poor Diastereoselectivity in a Diastereoselective Synthesis
Symptoms:
-
The diastereomeric excess (d.e.) of the product is low.
-
¹H NMR or chiral HPLC analysis of the crude product shows a higher than expected amount of the undesired diastereomer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Low Enantiomeric Excess (e.e.) of this compound | Determine the e.e. of the starting amine using chiral HPLC or GC. | Use amine with a higher e.e. (ideally >99%). Even a small amount of the (S)-enantiomer will directly impact the d.e. of the product. |
| Racemization During Reaction | Monitor the e.e. of the starting amine over the course of the reaction. | Run the reaction at a lower temperature. Avoid harsh acidic or basic conditions that could cause epimerization of a stereocenter in the product. |
| Incorrect Stoichiometry | Carefully check the molar ratios of all reactants. | Ensure the chiral amine is the limiting or controlling reagent as designed in the experimental procedure. |
Impact of Impurities on Reaction Outcome: A Representative Summary
The following table provides an illustrative summary of the potential impact of common impurities on the outcome of a hypothetical amide coupling reaction. Note: The quantitative data presented here is for illustrative purposes to demonstrate the potential effects and is not derived from a single specific study.
| Impurity | Concentration in this compound | Effect on Yield | Effect on Diastereomeric Excess (d.e.) | Notes |
| (S)-(-)-1-Phenylpropylamine | 1% | No significant direct impact | Reduction of d.e. by ~2% | The (S)-enantiomer will react to form the undesired diastereomer, directly lowering the d.e. |
| (S)-(-)-1-Phenylpropylamine | 5% | No significant direct impact | Reduction of d.e. by ~10% | A higher concentration of the enantiomeric impurity leads to a proportionally lower d.e. |
| Propiophenone | 2% | ~5-10% decrease | No direct impact | The ketone can react with coupling agents or other reagents, leading to byproduct formation and lower yield. |
| 1-Phenyl-1-propanol | 3% | ~3% decrease | No direct impact | This impurity is largely inert but reduces the effective molar amount of the desired amine, leading to a slightly lower yield. |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess of this compound by Chiral HPLC
Objective: To determine the enantiomeric purity of this compound.
Materials:
-
This compound sample
-
Racemic 1-phenylpropylamine standard
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
Chiral stationary phase column (e.g., Chiralpak IA or equivalent)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane:IPA (e.g., 98:2 v/v). The exact ratio may need to be optimized for your specific column.
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard at approximately 1 mg/mL in the mobile phase.
-
Prepare a sample of your this compound at the same concentration.
-
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject your sample.
-
Integrate the peak areas for both enantiomers in your sample chromatogram.
-
-
Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
Protocol 2: General Procedure for Amide Coupling
Objective: To synthesize an amide from a carboxylic acid and this compound.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
Coupling agent (e.g., HATU, 1.2 eq)
-
Base (e.g., DIPEA, 2.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid and the anhydrous solvent.
-
Activation: Add the coupling agent and the base to the solution and stir for 10-15 minutes at room temperature.
-
Amine Addition: Add the this compound to the activated carboxylic acid solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting workflow for low reaction yield.
Caption: Impact of impurities on reaction outcome.
References
Technical Support Center: Scaling Up Reactions with (R)-(+)-1-Phenylpropylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-(+)-1-Phenylpropylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this versatile chiral amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial applications of this compound?
This compound is a valuable chiral building block in the pharmaceutical industry. It is frequently used as a chiral auxiliary or a key intermediate in the asymmetric synthesis of active pharmaceutical ingredients (APIs). Its presence can introduce a specific stereochemistry that is often crucial for the biological activity and safety of a drug.
Q2: Which reactions involving this compound are commonly scaled up?
The most common scaled-up reactions include:
-
Reductive Amination: To synthesize chiral secondary amines by reacting this compound with a ketone or aldehyde.
-
Diastereomeric Salt Resolution: Using this compound as a resolving agent to separate racemic mixtures of chiral acids.
Q3: What are the critical safety considerations when scaling up reactions with this compound?
When scaling up, it is crucial to consider the thermal safety of the reaction. Reductive aminations, for example, can be exothermic. A thorough understanding of the reaction's heat flow is necessary to prevent runaway reactions.[1] Ensure that the cooling capacity of the reactor is sufficient for the scale of the reaction. Additionally, handle all chemicals with appropriate personal protective equipment (PPE) and in a well-ventilated area.
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination
Low yields are a common issue when scaling up reductive amination reactions.[2] The following guide provides a systematic approach to troubleshooting.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the this compound, ketone/aldehyde, and solvent are of high purity. Impurities can interfere with the reaction.
-
Optimize Imine Formation: Incomplete imine formation is a frequent cause of low yield. Consider the following:
-
Water Removal: Use a Dean-Stark trap or drying agents like molecular sieves to remove water, which is a byproduct of imine formation and can inhibit the reaction.
-
Catalyst: A catalytic amount of a weak acid, such as p-toluenesulfonic acid, can facilitate imine formation.
-
-
Choice and Stoichiometry of Reducing Agent: The choice of reducing agent is critical.
-
Sodium borohydride (NaBH₄): A common and cost-effective choice. Ensure it is added portion-wise to control the reaction rate and temperature.
-
Sodium triacetoxyborohydride (STAB): Milder and more selective, often providing better yields with sensitive substrates.
-
Stoichiometry: Use a slight excess of the reducing agent to ensure complete conversion.
-
-
Reaction Conditions:
-
Temperature: While some reductive aminations proceed at room temperature, others may require gentle heating to facilitate imine formation or cooling during the addition of the reducing agent to control exotherms.
-
Solvent: The choice of solvent can impact reaction rates and yields. Methanol or other protic solvents are often used with NaBH₄. Toluene is common for imine formation with a Dean-Stark trap.
-
-
Work-up Procedure: Product can be lost during the work-up.[3][4]
-
pH Adjustment: Ensure the pH is appropriately adjusted to either protonate or deprotonate the desired amine for effective extraction.
-
Extraction: Perform multiple extractions with a suitable organic solvent to maximize product recovery.
-
Issue 2: Poor Diastereomeric Purity in Resolution with Tartaric Acid
When using this compound to resolve a racemic acid via diastereomeric salt formation with an agent like (+)-tartaric acid, achieving high diastereomeric excess (d.e.) is key.
Troubleshooting Steps:
-
Solvent Selection: The solubility of the diastereomeric salts is highly dependent on the solvent.[5]
-
Screening: Screen a variety of solvents (e.g., methanol, ethanol, isopropanol, water, or mixtures) to find the optimal system where one diastereomer has significantly lower solubility.
-
Solubility Data: If available, consult solubility data for similar systems to guide your solvent choice.
-
-
Crystallization Conditions: The cooling rate and temperature profile are critical for selective crystallization.[6]
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals of the less soluble diastereomer. Rapid cooling can lead to the co-precipitation of both diastereomers.
-
Seeding: Seeding the solution with a small crystal of the desired pure diastereomer can induce crystallization and improve selectivity.
-
-
Stoichiometry of Resolving Agent: The amount of tartaric acid used can influence the resolution efficiency. Typically, 0.5 to 1.0 equivalents are used.
-
Recrystallization: A single crystallization may not be sufficient to achieve high d.e.[5] One or more recrystallizations of the isolated diastereomeric salt are often necessary.
-
Kinetic vs. Thermodynamic Control: In some cases, one diastereomer may crystallize faster (kinetic product), while the other is more stable (thermodynamic product).[6] The crystallization time can be optimized to isolate the desired product.
Data Presentation
Table 1: Representative Reductive Amination Reaction Parameters
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (10 kg) |
| This compound | 1.0 g (7.4 mmol) | 100 g (0.74 mol) | 10.0 kg (74 mol) |
| Ketone (e.g., Acetophenone) | 0.89 g (7.4 mmol) | 89 g (0.74 mol) | 8.9 kg (74 mol) |
| Reducing Agent (NaBH₄) | 0.42 g (11.1 mmol) | 42 g (1.11 mol) | 4.2 kg (111 mol) |
| Solvent (Methanol) | 20 mL | 2 L | 200 L |
| Temperature | 0 °C to RT | 0 °C to RT | 0 °C to RT |
| Reaction Time | 4-6 hours | 6-8 hours | 8-12 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Typical Purity (GC/HPLC) | >98% | >98% | >97% |
Note: These values are illustrative and may vary depending on the specific substrate and optimized conditions.
Table 2: Diastereomeric Resolution with (+)-Tartaric Acid - Solvent Effects
| Solvent | Solubility of Diastereomer 1 | Solubility of Diastereomer 2 | Separation Efficiency |
| Methanol | Low | High | Excellent |
| Ethanol | Moderate | High | Good |
| Isopropanol | Moderate | Moderate | Fair |
| Water | High | High | Poor |
| Methanol/Water (9:1) | Very Low | Moderate | Very Good |
Note: This table provides a qualitative representation of how solvent choice affects the differential solubility of diastereomeric salts, which is the basis for successful resolution.[5]
Experimental Protocols
Protocol 1: Scale-Up of Reductive Amination
This protocol describes a representative procedure for the reductive amination of a ketone with this compound on a 100 g scale.
Materials:
-
This compound (100 g, 0.74 mol)
-
Acetophenone (89 g, 0.74 mol)
-
Sodium borohydride (NaBH₄) (42 g, 1.11 mol)
-
Methanol (2 L)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (2 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Imine Formation: To a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add this compound and acetophenone in methanol (1 L). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture to 0-5 °C using a circulating chiller. Slowly add sodium borohydride in portions over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Quench: Carefully quench the reaction by the slow addition of 1 M HCl at 0-5 °C until the pH is acidic.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Work-up: Add water to the residue and basify with 2 M NaOH until the pH is >10.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography if necessary.
Protocol 2: Diastereomeric Resolution
This protocol provides a general method for the resolution of a racemic carboxylic acid using this compound.
Materials:
-
Racemic carboxylic acid (1.0 eq)
-
This compound (1.0 eq)
-
(+)-Tartaric Acid (0.5 eq)
-
Methanol
-
2 M Sodium hydroxide
-
Diethyl ether
Procedure:
-
Salt Formation: In a suitable reactor, dissolve the racemic carboxylic acid and this compound in methanol with gentle heating. Add a solution of (+)-tartaric acid (0.5 eq) in methanol.
-
Crystallization: Allow the solution to cool slowly to room temperature. Seeding with a crystal of the desired diastereomeric salt may be beneficial. Allow the crystallization to proceed for several hours or overnight.
-
Isolation: Isolate the precipitated diastereomeric salt by filtration and wash with a small amount of cold methanol.
-
Recrystallization (if necessary): For higher purity, recrystallize the salt from fresh hot methanol.
-
Liberation of the Chiral Amine: Suspend the purified diastereomeric salt in water and add 2 M NaOH until the solution is basic.
-
Extraction: Extract the liberated free amine with diethyl ether (3x).
-
Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent, filter, and concentrate to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by measuring its specific rotation.
Mandatory Visualization
Caption: Workflow for scaling up a reductive amination reaction.
Caption: Troubleshooting logic for low yield in reductive amination.
References
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: (R)-(+)-1-Phenylpropylamine in Focus
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures is a critical step in the synthesis of enantiomerically pure compounds, a necessity in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Among the various methods for chiral resolution, diastereomeric salt formation remains a robust and scalable technique. This guide provides an objective comparison of (R)-(+)-1-Phenylpropylamine with other common chiral resolving agents, supported by available experimental data, to aid in the selection of the optimal agent for the resolution of acidic racemic compounds.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation is a classic technique that leverages the different physical properties of diastereomers. The process involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. After separation, the desired enantiomer is recovered by cleaving the salt.
Performance Comparison of Chiral Resolving Agents
| Chiral Resolving Agent | Racemic Compound | Yield of Resolved Enantiomer | Enantiomeric Excess (e.e.) | Reference |
| (S)-(-)-1-Phenylethylamine | Racemic Ibuprofen | 53% (of the diastereomeric salt) | 40% (diastereomeric excess of the salt) | [1] |
| O,O'-di-p-toluoyl-D-tartaric acid | Racemic Ibuprofen | Good yield (quantitative data not specified) | High enantiomeric purity (quantitative data not specified) | [2] |
| (S)-(-)-1-Phenylethylamine | Racemic Ibuprofen | 41.5% (of (+)-Ibuprofen) | >95% (after recrystallization) | [3] |
| N-octyl-D-glucamine | Racemic Naproxen | >95% | 99% | [4] |
Note: (S)-(-)-1-Phenylethylamine is a close structural analog of this compound and its performance is indicative of the potential of this class of resolving agents.
Experimental Protocols
Below is a generalized yet detailed methodology for the chiral resolution of a racemic carboxylic acid using an amine-based resolving agent like this compound. This protocol is a composite of procedures described for similar resolutions.[3][5][6]
Materials:
-
Racemic carboxylic acid (e.g., Ibuprofen)
-
This compound (or another suitable chiral amine)
-
Solvent (e.g., methanol, ethanol, or a mixture with water)
-
2M Hydrochloric Acid (HCl) or another strong acid
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve the racemic carboxylic acid in a suitable solvent. The choice of solvent is critical and often requires empirical optimization to achieve a significant difference in the solubility of the two diastereomeric salts.
-
Addition of Resolving Agent: Add a stoichiometric equivalent (or a slight excess) of the chiral resolving agent, this compound, to the solution. The mixture is often heated gently to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then, if necessary, cool it further in an ice bath to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt can facilitate this process.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold solvent to remove any impurities from the mother liquor.
-
Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and add a strong acid, such as 2M HCl, until the solution is acidic. This will protonate the carboxylate and liberate the free carboxylic acid enantiomer.
-
Extraction: Extract the liberated enantiomer with an organic solvent.
-
Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent, filter, and evaporate the solvent to obtain the enantiomerically enriched carboxylic acid.
-
Analysis: Determine the enantiomeric excess of the product using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key steps in chiral resolution.
References
A Comparative Guide to the Validation of Enantiomeric Excess Determination by Chiral HPLC
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical aspect of characterizing and validating chiral compounds.[1] High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is considered the gold standard for this purpose, offering robust and reliable separation of enantiomers.[2] However, the validation of these methods is paramount to ensure data integrity and regulatory compliance. This guide provides an objective comparison of chiral HPLC method validation with other analytical techniques and presents the necessary experimental data and protocols.
Principles of Chiral Separation by HPLC
The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, necessitates a chiral environment within the chromatographic system.[1] This is primarily achieved through two approaches in HPLC:
-
Direct Method: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and subsequent separation.[1] Polysaccharide-based CSPs are particularly versatile and widely used.[1][2]
-
Indirect Method: Involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a conventional achiral stationary phase.[1]
Validation of Chiral HPLC Methods
The validation of a chiral HPLC method ensures that it is suitable for its intended purpose.[3] The validation process should follow the guidelines of the International Council for Harmonisation (ICH), specifically Q2(R2).[3][4] The key validation parameters are summarized in the table below.
Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[4] | No interfering peaks from placebo, and other impurities at the retention time of the enantiomers. Baseline resolution (Rs ≥ 1.7) between the enantiomeric peaks.[5] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[4][6] | Correlation coefficient (r²) ≥ 0.995 for a minimum of five concentrations.[6] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[7] | For assays: 80-120% of the test concentration. For impurities: From the reporting level to 120% of the specification.[6] |
| Accuracy | The closeness of test results to the true value.[4] | For the major enantiomer, the recovery should be within 98.0-102.0%. For the minor enantiomer (impurity), the recovery should be within 80.0-120.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%. For the minor component, RSD ≤ 20% near the quantitation limit is often acceptable.[7] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) ≥ 3.[7] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10.[7] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Resolution and other system suitability parameters should remain within acceptable limits. |
Experimental Protocols
General Workflow for Chiral HPLC Method Validation
A systematic approach is crucial for validating a chiral HPLC method. The following diagram outlines a general workflow.
Sample Experimental Protocol: Validation of a Chiral HPLC Method for Escitalopram
This protocol describes the validation of a chiral HPLC method for the enantiomeric separation of citalopram.[8]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Chiral CD-PH column.
-
Mobile Phase: Ammonium acetate / ethanol / 2-propanol / methylene dichloride (100:150:70:30, v/v/v/v).[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Detection: UV at 254 nm.[8]
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL and filter through a 0.45 µm filter.[2]
Validation Experiments:
-
Specificity: Inject blank, placebo, racemic citalopram, and escitalopram standard solutions to demonstrate no interference and adequate resolution.
-
Linearity: Prepare a series of solutions of the undesired enantiomer over the range of the LOQ to 120% of the specification limit. Plot peak area versus concentration and determine the correlation coefficient.
-
Accuracy: Spike the sample solution with known amounts of the undesired enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine by the signal-to-noise ratio method by injecting a series of dilute solutions.
-
Robustness: Deliberately vary method parameters such as mobile phase composition, flow rate, and column temperature and assess the impact on resolution and other system suitability parameters.
Comparison with Alternative Methods
While chiral HPLC is the most widely used technique, other methods are available for determining enantiomeric excess. The choice of method often depends on the analyte's properties, the required sensitivity, and available instrumentation.[9]
Performance Comparison: Chiral HPLC vs. Chiral GC vs. Chiral NMR
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) |
| Principle | Differential interaction with a chiral stationary phase in a liquid mobile phase.[9] | Separation of volatile enantiomers based on differential interaction with a CSP in a gaseous mobile phase.[9] | Use of a chiral solvating or derivatizing agent to induce chemical shift differences between enantiomers.[10] |
| Typical Analytes | Non-volatile, thermally labile compounds (e.g., pharmaceuticals, amino acids).[9] | Volatile, thermally stable compounds (e.g., small molecules, essential oils).[9] | Soluble compounds, provides structural information. |
| Sample Preparation | Simple dissolution, may require derivatization to improve detection.[9] | Often requires derivatization to increase volatility.[9] | Dissolution in a deuterated solvent with a chiral auxiliary.[10] |
| Sensitivity | Good, detector dependent (UV, FLD, MS). | Very high, especially with MS detection. | Lower compared to chromatographic methods. |
| Throughput | Moderate to high. | High. | Low. |
| Instrumentation Cost | Generally higher.[9] | Generally lower, though MS detectors can be expensive.[9] | High. |
| Solvent Consumption | Higher.[9] | Lower.[9] | Low. |
Logical Relationship of Method Selection
The selection of an appropriate analytical technique is a critical first step. The following diagram illustrates the decision-making process.
Conclusion
The validation of a chiral HPLC method for the determination of enantiomeric excess is a rigorous but essential process to ensure the quality and safety of chiral drugs. By following established guidelines and employing systematic experimental protocols, researchers can generate reliable and defensible data. While chiral HPLC remains the predominant technique due to its versatility, a thorough understanding of alternative methods like chiral GC and NMR allows for the selection of the most appropriate technique based on the specific analytical challenge. Cross-validation of results using orthogonal methods can provide the highest level of confidence in the analytical data.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Study of (R)- and (S)-1-Phenylpropylamine in the Resolution of Racemic Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis and drug development, the selection of an appropriate chiral resolving agent is a critical step in obtaining enantiomerically pure compounds. This guide provides a comparative analysis of (R)-1-phenylpropylamine and (S)-1-phenylpropylamine when utilized as resolving agents in the diastereoselective crystallization of a racemic carboxylic acid. The principles and experimental data presented herein are based on established methodologies for the resolution of racemic mixtures, a common practice in the pharmaceutical and fine chemical industries.
Introduction
Chirality plays a pivotal role in the efficacy and safety of many pharmaceutical compounds.[1] The two enantiomers of a chiral molecule can exhibit significantly different pharmacological activities. For instance, in the case of the common non-steroidal anti-inflammatory drug (NSAID) ibuprofen, the (S)-(+)-enantiomer is responsible for the desired therapeutic effect, while the (R)-(-)-enantiomer is less active.[1][2] Consequently, the ability to isolate a specific enantiomer is of paramount importance.
One of the most established methods for separating enantiomers is through diastereomeric resolution.[3] This process involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[4] These diastereomers possess different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization.[3][4]
This guide focuses on the use of (R)- and (S)-1-phenylpropylamine as chiral resolving agents for a generic racemic carboxylic acid, denoted as (±)-R-COOH.
Principle of Diastereomeric Resolution
The fundamental principle behind this resolution lies in the differential interaction between the enantiomers of the carboxylic acid and the chiral amine. When a racemic mixture of a carboxylic acid, containing both (R)-R-COOH and (S)-R-COOH, is treated with an enantiomerically pure amine, such as (R)-1-phenylpropylamine, two diastereomeric salts are formed: [(R)-R-COO⁻][(R)-amine-H⁺] and [(S)-R-COO⁻][(R)-amine-H⁺].
Due to their different three-dimensional structures, these diastereomeric salts exhibit distinct physical properties, most notably different solubilities in a given solvent. This solubility difference allows for the selective crystallization of the less soluble diastereomer, which can then be separated by filtration. Subsequent treatment of the isolated diastereomeric salt with a strong acid regenerates the enantiomerically enriched carboxylic acid and the chiral amine, which can often be recovered and reused.[3]
A similar principle applies when using (S)-1-phenylpropylamine, which will form the diastereomeric salts [(R)-R-COO⁻][(S)-amine-H⁺] and [(S)-R-COO⁻][(S)-amine-H⁺], leading to the preferential crystallization of the other enantiomer of the carboxylic acid.
Experimental Protocol: Resolution of a Racemic Carboxylic Acid
The following is a generalized experimental protocol for the resolution of a racemic carboxylic acid using either (R)- or (S)-1-phenylpropylamine.
Materials:
-
Racemic carboxylic acid ((±)-R-COOH)
-
(R)-1-Phenylpropylamine or (S)-1-Phenylpropylamine
-
Suitable solvent (e.g., methanol, ethanol, isopropanol)
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Salt Formation:
-
Dissolve the racemic carboxylic acid in a suitable solvent.
-
Add an equimolar amount of either (R)- or (S)-1-phenylpropylamine to the solution.
-
Stir the mixture to allow for the formation of the diastereomeric salts.
-
-
Diastereoselective Crystallization:
-
Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The cooling rate and temperature can be optimized to maximize the yield and diastereomeric purity.
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Isolation of the Enantiomerically Enriched Carboxylic Acid:
-
Dissolve the collected crystals in water.
-
Acidify the aqueous solution with HCl to protonate the carboxylate and precipitate the enantiomerically enriched carboxylic acid.
-
Collect the purified carboxylic acid by filtration, wash with water, and dry.
-
-
Recovery of the Chiral Amine:
-
The filtrate from the acidification step contains the hydrochloride salt of the chiral amine.
-
Basify the filtrate with NaOH and extract the free amine with an organic solvent.
-
Dry the organic extract and remove the solvent to recover the chiral amine.
-
Data Presentation: Expected Outcomes
The following tables summarize the expected quantitative data from the resolution of a racemic carboxylic acid using (R)- and (S)-1-phenylpropylamine. The values presented are representative and can vary depending on the specific carboxylic acid, solvent, and crystallization conditions.
Table 1: Resolution with (R)-1-Phenylpropylamine
| Parameter | Expected Outcome |
| Less Soluble Diastereomer | [(S)-R-COO⁻][(R)-amine-H⁺] |
| Isolated Carboxylic Acid | (S)-R-COOH |
| Theoretical Max. Yield | 50% |
| Typical Diastereomeric Excess (de) | >95% |
| Typical Enantiomeric Excess (ee) | >95% |
Table 2: Resolution with (S)-1-Phenylpropylamine
| Parameter | Expected Outcome |
| Less Soluble Diastereomer | [(R)-R-COO⁻][(S)-amine-H⁺] |
| Isolated Carboxylic Acid | (R)-R-COOH |
| Theoretical Max. Yield | 50% |
| Typical Diastereomeric Excess (de) | >95% |
| Typical Enantiomeric Excess (ee) | >95% |
Visualization of the Process
The following diagrams illustrate the logical workflow of the diastereomeric resolution process.
Conclusion
Both (R)- and (S)-1-phenylpropylamine are effective chiral resolving agents for the separation of racemic carboxylic acids. The choice between the (R)- and (S)-enantiomer of the amine dictates which enantiomer of the carboxylic acid is preferentially isolated from the crystalline diastereomeric salt. By selecting the appropriate amine enantiomer, researchers can selectively obtain the desired enantiomer of the target carboxylic acid. The efficiency of the resolution is dependent on the specific substrate-resolving agent pairing and the optimization of crystallization conditions. The ability to recover and reuse the chiral amine makes this a cost-effective and scalable method for the production of enantiomerically pure compounds, which is of significant interest in drug development and manufacturing.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-(+)-1-Phenylpropylamine
For researchers, scientists, and drug development professionals, the accurate and precise quantification of enantiomerically pure compounds is paramount for ensuring the safety and efficacy of pharmaceutical products. (R)-(+)-1-Phenylpropylamine is a chiral amine that serves as a critical building block in the synthesis of various active pharmaceutical ingredients. Consequently, the development and cross-validation of robust analytical methods for its analysis are essential for quality control and regulatory compliance.
This guide provides a comparative overview of common analytical techniques for the chiral separation and quantification of this compound. It details key experimental protocols and presents a framework for the cross-validation of these methods, ensuring the reliability and consistency of analytical results.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique for the enantioselective analysis of this compound hinges on factors such as required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the most prevalent methods for chiral separations.[1]
Data Summary: A Comparative Look at Analytical Methods
The following table summarizes typical performance characteristics of various analytical techniques applicable to the analysis of this compound and structurally similar chiral amines. This data is compiled from various sources and serves as a representative comparison.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Analyte | Amphetamine/Methamphetamine Enantiomers | 1-Methyl-3-Phenylpropylamine Enantiomers (as N-TFA derivatives) | Citalopram Enantiomers |
| Limit of Detection (LOD) | < 12.5 ng/mL (Methamphetamine) | Not explicitly stated, but suitable for trace analysis. | 0.06 mg/L[2] |
| Limit of Quantification (LOQ) | 12.5 ng/mL (Methamphetamine) | Not explicitly stated, but suitable for trace analysis. | 0.2 mg/L[2] |
| Linearity (r²) | > 0.999 (12.5 to 240 ng/mL for R(-)-methamphetamine) | Typically ≥ 0.99 over a validated range. | > 0.99[2] |
| Precision (%RSD) | Intra-day and inter-day precision are typically < 15%. | Repeatability is generally expected to be below 10% RSD.[3] | Repeatability and reproducibility are key validation parameters.[2] |
| Accuracy (% Recovery) | Typically within 85-115%. | Expected to be within a similar range to HPLC. | 98-101%[2] |
| Key Advantages | Wide applicability, numerous commercially available chiral stationary phases.[1] | High resolution and efficiency, suitable for volatile and thermally stable compounds.[1] | High efficiency, minimal sample and solvent consumption.[4] |
| Key Disadvantages | Can consume significant volumes of organic solvents. | Derivatization may be required for polar analytes to improve volatility and peak shape. | Lower loading capacity, can be more sensitive to matrix effects. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for Chiral HPLC and Chiral GC.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is based on methods developed for the separation of amphetamine analogs, which are structurally related to 1-Phenylpropylamine.[1]
-
Instrumentation: A standard HPLC system equipped with a UV or Mass Spectrometry (MS) detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a macrocyclic glycopeptide-based CSP like Astec® CHIROBIOTIC® V2 (15 cm x 4.6 mm, 5 µm).[1][5]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol, ethanol, or isopropanol) and a buffer or additive to improve peak shape and resolution. For basic compounds like phenylpropylamine, a common mobile phase is Methanol:Water (95:5) containing 0.1% acetic acid and 0.02% ammonium hydroxide.[1]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled, often around 25°C.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm) or MS detection for higher sensitivity and specificity.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the validated linear range.
Protocol 2: Chiral Gas Chromatography (GC)
This protocol is based on the analysis of 1-Methyl-3-Phenylpropylamine, a close structural analog.
-
Instrumentation: A Gas Chromatograph coupled to a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A chiral capillary column, such as Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm).
-
Derivatization: Due to the polar nature of the amine group, derivatization is often necessary to improve volatility and chromatographic performance. A common derivatizing agent is trifluoroacetic anhydride (TFAA) to form N-TFA derivatives.
-
Oven Temperature Program: Isothermal at 130 °C.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (for FID).
-
Carrier Gas: Helium at a constant pressure (e.g., 30 psi).
-
Sample Preparation: The sample is derivatized prior to injection. This typically involves reacting the amine with TFAA in a suitable solvent, followed by evaporation of the excess reagent and redissolving the derivative in a solvent suitable for GC injection.
Mandatory Visualizations
To ensure clarity and understanding of the analytical workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for the cross-validation of two analytical methods.
References
Efficacy in Asymmetric Synthesis: A Comparative Guide to (R)-(+)-1-Phenylpropylamine and Other Leading Chiral Auxiliaries
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of asymmetric syntheses. This guide provides an objective comparison of the performance of (R)-(+)-1-Phenylpropylamine alongside widely-used chiral auxiliaries such as Evans' oxazolidinones, pseudoephedrine, and camphorsultam. The comparison is supported by experimental data from key asymmetric transformations, including alkylation, aldol, and Diels-Alder reactions.
While this compound and its close analog, (R)-1-phenylethylamine, are extensively utilized as resolving agents and in the formation of chiral ligands for asymmetric catalysis, their application as a covalently-bound chiral auxiliary for directing stereoselective reactions is not widely documented in scientific literature. Consequently, a direct quantitative comparison of its efficacy in this context with established auxiliaries is challenging. This guide, therefore, presents a comprehensive overview of the performance of leading chiral auxiliaries and discusses the potential of this compound based on available information.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction where the chiral auxiliary's role is to control the facial selectivity of the incoming electrophile.
Data Summary: Asymmetric Alkylation of Propionyl Amides/Imides
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | Benzyl bromide | 90-95 | >98 | [cite: ] |
| Allyl iodide | 85-95 | >98 | [cite: ] | |
| Methyl iodide | 80-90 | >96 | [cite: ] | |
| (1R,2R)-Pseudoephedrine | Benzyl bromide | 85-95 | >98 | [cite: ] |
| n-Butyl iodide | 80-90 | >98 | [cite: ] | |
| Isopropyl iodide | 75-85 | >96 | [cite: ] | |
| This compound * | Benzyl bromide | Data not available | Data not available | |
| Allyl iodide | Data not available | Data not available | ||
| Methyl iodide | Data not available | Data not available |
While amides of this compound can be readily prepared, specific data on their diastereoselective alkylation is scarce in the literature.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. The chiral auxiliary dictates the facial selectivity of the enolate addition to an aldehyde.
Data Summary: Asymmetric Aldol Reaction with Benzaldehyde
| Chiral Auxiliary | Lewis Acid | Yield (%) | Diastereomeric Excess (d.e.) (%) | Product Stereochemistry | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | Bu₂BOTf | 80-95 | >98 | syn | [cite: ] |
| TiCl₄ | 75-90 | >95 | syn | [cite: ] | |
| (1R,2R)-Pseudoephedrine | LiCl | 70-85 | >95 | syn | [cite: ] |
| This compound * | Bu₂BOTf | Data not available | Data not available | Data not available | |
| TiCl₄ | Data not available | Data not available | Data not available |
The use of amides derived from this compound in diastereoselective aldol reactions is not well-documented.
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone for the synthesis of cyclic systems. Chiral auxiliaries attached to the dienophile control the approach of the diene.
Data Summary: Asymmetric Diels-Alder Reaction with Cyclopentadiene
| Chiral Auxiliary on Acrylate/Acrylamide | Lewis Acid | Yield (%) | Diastereomeric Excess (d.e.) (%) | endo/exo ratio | Reference |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | Et₂AlCl | 85-95 | >98 | >95:5 | [cite: ] |
| TiCl₄ | 80-90 | >95 | >95:5 | [cite: ] | |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | Et₂AlCl | 80-90 | >95 | >90:10 | [cite: ] |
| This compound * | Et₂AlCl | Data not available | Data not available | Data not available |
N-Acryloyl derivatives of this compound are conceivable dienophiles, but their performance in asymmetric Diels-Alder reactions is not reported in detail.
Experimental Protocols
General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis
Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
-
Acylation: To a solution of the Evans' auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.5 equiv). The desired acyl chloride (e.g., propionyl chloride) (1.2 equiv) is then added dropwise. The reaction is stirred at room temperature until completion. The reaction is quenched with water, and the organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude N-acyloxazolidinone is purified by flash chromatography.
-
Enolate Formation and Alkylation: The N-acyloxazolidinone (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.05 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the lithium enolate. The electrophile (e.g., benzyl bromide) (1.2 equiv) is then added, and the reaction is stirred at -78 °C until completion. The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The product is purified by flash chromatography or recrystallization.
-
Auxiliary Cleavage: The purified alkylated product (1.0 equiv) is dissolved in a mixture of THF and water (4:1). Lithium hydroxide (2.0 equiv) and 30% aqueous hydrogen peroxide (4.0 equiv) are added at 0 °C. The mixture is stirred at room temperature until the starting material is consumed. The reaction is quenched with aqueous Na₂SO₃, and the THF is removed under reduced pressure. The aqueous layer is acidified with HCl and extracted with ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated to yield the chiral carboxylic acid.
Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
-
Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous DCM at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv). The mixture is stirred for 30 minutes to form the boron enolate.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (e.g., benzaldehyde) (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 1-2 hours and then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer.
-
Work-up and Purification: The mixture is extracted with DCM. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the aldol adduct.
Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
-
Dienophile Preparation: To a solution of (2R)-bornane-10,2-sultam (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv). After stirring for 15 minutes, acryloyl chloride (1.1 equiv) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the N-acryloylsultam.
-
Cycloaddition: The N-acryloylsultam (1.0 equiv) is dissolved in anhydrous DCM and cooled to -78 °C. A solution of diethylaluminum chloride (Et₂AlCl) (1.2 equiv) in hexanes is added, and the mixture is stirred for 15 minutes. Freshly distilled cyclopentadiene (3.0 equiv) is then added, and the reaction is stirred at -78 °C for several hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO₃ and extracted with DCM. The combined organic layers are dried and concentrated. The crude product is purified by flash chromatography or recrystallization to afford the Diels-Alder adduct.
Reaction Mechanisms and Stereochemical Models
The stereochemical outcome of these reactions is generally well-understood and can be predicted by considering the formation of rigid, chelated transition states that minimize steric interactions.
In the case of Evans' auxiliaries, the substituent at the C4 position effectively blocks one face of the Z-enolate, directing the electrophile to the opposite face. Similarly, for pseudoephedrine amides, a chelated lithium enolate is formed, and the methyl group on the auxiliary directs the incoming electrophile. For the Diels-Alder reaction with Oppolzer's sultam, the Lewis acid coordinates to the carbonyl oxygen, locking the conformation of the dienophile and exposing one face to the diene.
Conclusion
Evans' oxazolidinones, pseudoephedrine, and Oppolzer's sultam are highly effective and reliable chiral auxiliaries for a range of asymmetric transformations, consistently providing high levels of stereocontrol and good chemical yields. The choice of auxiliary often depends on the specific reaction, desired product stereochemistry, and ease of removal.
While this compound is a valuable chiral building block, its role as a covalently-bound chiral auxiliary in the context of asymmetric alkylation, aldol, and Diels-Alder reactions is not well-established in the literature, limiting a direct efficacy comparison. Future research may explore the potential of amides derived from this compound in these fundamental reactions to expand the toolkit of chiral auxiliaries available to synthetic chemists. Researchers considering this compound for asymmetric synthesis are encouraged to explore its use in forming chiral ligands or as a chiral base, where its utility is more extensively documented.
Spectroscopic Analysis for Structural Confirmation of (R)-(+)-1-Phenylpropylamine and Its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise confirmation of a molecule's stereochemistry is paramount. This guide provides a comparative analysis of spectroscopic techniques used to confirm the structure of (R)-(+)-1-Phenylpropylamine and its derivatives, offering supporting experimental data and detailed protocols.
This document focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to differentiate between the enantiomers of 1-phenylpropylamine and to characterize its derivatives.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, its (S)-(-) enantiomer, and a representative derivative, N-acetyl-(R)-(+)-1-phenylpropylamine. This data is essential for the positive identification and structural confirmation of these compounds.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 7.35 - 7.20 | m | 5H | Ar-H |
| 4.10 | t, J=6.8 Hz | 1H | CH-NH₂ | |
| 1.75 - 1.65 | m | 2H | CH₂CH₃ | |
| 1.55 | br s | 2H | NH₂ | |
| 0.89 | t, J=7.4 Hz | 3H | CH₂CH₃ | |
| (S)-(-)-1-Phenylpropylamine | 7.35 - 7.20 | m | 5H | Ar-H |
| 4.10 | t, J=6.8 Hz | 1H | CH-NH₂ | |
| 1.75 - 1.65 | m | 2H | CH₂CH₃ | |
| 1.55 | br s | 2H | NH₂ | |
| 0.89 | t, J=7.4 Hz | 3H | CH₂CH₃ | |
| N-acetyl-(R)-(+)-1-phenylpropylamine | 7.32 - 7.21 | m | 5H | Ar-H |
| 5.85 | d, J=8.0 Hz | 1H | NH | |
| 4.95 | quint, J=7.2 Hz | 1H | CH-NH | |
| 1.98 | s | 3H | COCH₃ | |
| 1.80 - 1.65 | m | 2H | CH₂CH₃ | |
| 0.88 | t, J=7.4 Hz | 3H | CH₂CH₃ |
Note: Without the use of a chiral shift reagent or derivatizing agent, the standard ¹H NMR spectra of the (R) and (S) enantiomers are identical.
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 145.8 | Ar-C (ipso) |
| 128.5 | Ar-CH | |
| 126.9 | Ar-CH | |
| 126.3 | Ar-CH | |
| 57.2 | CH-NH₂ | |
| 31.5 | CH₂CH₃ | |
| 10.8 | CH₂CH₃ | |
| (S)-(-)-1-Phenylpropylamine | 145.8 | Ar-C (ipso) |
| 128.5 | Ar-CH | |
| 126.9 | Ar-CH | |
| 126.3 | Ar-CH | |
| 57.2 | CH-NH₂ | |
| 31.5 | CH₂CH₃ | |
| 10.8 | CH₂CH₃ | |
| N-acetyl-(R)-(+)-1-phenylpropylamine | 169.5 | C=O |
| 143.2 | Ar-C (ipso) | |
| 128.6 | Ar-CH | |
| 127.3 | Ar-CH | |
| 126.2 | Ar-CH | |
| 54.5 | CH-NH | |
| 29.8 | CH₂CH₃ | |
| 23.3 | COCH₃ | |
| 10.6 | CH₂CH₃ |
Note: Similar to ¹H NMR, the ¹³C NMR spectra of the enantiomers are identical under standard conditions.
Table 3: Infrared (IR) Spectral Data (ATR)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3360, 3280 | N-H stretch (primary amine) |
| 3085, 3060, 3025 | C-H stretch (aromatic) | |
| 2960, 2925, 2870 | C-H stretch (aliphatic) | |
| 1600, 1495, 1450 | C=C stretch (aromatic ring) | |
| 1595 | N-H bend (primary amine) | |
| 760, 700 | C-H bend (monosubstituted benzene) | |
| N-acetyl-(R)-(+)-1-phenylpropylamine | 3285 | N-H stretch (amide) |
| 3065, 3030 | C-H stretch (aromatic) | |
| 2965, 2930, 2875 | C-H stretch (aliphatic) | |
| 1640 | C=O stretch (Amide I) | |
| 1550 | N-H bend (Amide II) | |
| 1600, 1495, 1455 | C=C stretch (aromatic ring) | |
| 765, 700 | C-H bend (monosubstituted benzene) |
Table 4: Mass Spectrometry (MS) Data (Electron Ionization)
| Compound | m/z | Relative Intensity | Assignment |
| This compound | 135 | Moderate | [M]⁺ (Molecular Ion) |
| 106 | High | [M - C₂H₅]⁺ | |
| 77 | Moderate | [C₆H₅]⁺ | |
| N-acetyl-(R)-(+)-1-phenylpropylamine | 177 | Moderate | [M]⁺ (Molecular Ion) |
| 148 | High | [M - C₂H₅]⁺ | |
| 106 | High | [M - C₂H₅ - COCH₂]⁺ | |
| 86 | Moderate | [CH₃CONHCHCH₂CH₃]⁺ | |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
a) Standard ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the amine sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters: A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 512 scans were averaged.
-
Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
b) NMR Spectroscopy with Chiral Derivatizing Agent (Mosher's Acid Method - for enantiomeric excess determination)
-
Derivatization: To a solution of the amine (1 equivalent) in dry pyridine-d₅ (0.5 mL) in an NMR tube was added (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) (1.1 equivalents) at 0 °C. The mixture was shaken and allowed to stand at room temperature for 30 minutes to form the diastereomeric amides.
-
Data Acquisition: ¹H and ¹⁹F NMR spectra were acquired. The signals of the diastereomeric products will be distinct, allowing for integration and determination of the enantiomeric ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum was collected over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then baseline corrected.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column suitable for amine analysis.
-
Instrumentation: An electron ionization (EI) mass spectrometer was used.
-
GC Conditions: A suitable temperature program was employed to ensure separation from any impurities. Helium was used as the carrier gas.
-
MS Conditions: The electron energy was set to 70 eV. The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-300.
-
Data Analysis: The resulting mass spectrum was analyzed for the molecular ion peak and characteristic fragmentation patterns.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical process for structural confirmation.
Benchmarking (R)-(+)-1-Phenylpropylamine: A Comparative Guide for Chiral Resolution and Synthesis
(R)-(+)-1-Phenylpropylamine stands as a valuable chiral amine in the landscape of pharmaceutical development and asymmetric synthesis. Its utility as a resolving agent for racemic carboxylic acids and as a building block for chiral molecules, particularly those targeting the central nervous system, is well-documented. This guide provides a comparative analysis of its performance, supported by experimental data from the literature, to aid researchers, scientists, and drug development professionals in its effective application.
Performance in Chiral Resolution of Profens
The primary application benchmarked in the literature for this compound and similar chiral amines is the resolution of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as ibuprofen and ketoprofen. The efficiency of a resolving agent is determined by the yield and the enantiomeric excess (e.e.) of the desired enantiomer.
While direct head-to-head comparative studies are limited, the performance of this compound can be contextualized by examining its analogue, (R)-1-phenylethylamine, in similar resolutions.
| Racemic Acid | Chiral Resolving Agent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Resolved Acid | Solvent | Reference |
| Ketoprofen | (R)-α-phenylethylamine | Not specified | Not specified | Not specified | [1] |
| Ibuprofen | (+)-(R)-phenylethylamine | Not specified | 82% | Supercritical CO2 | [2] |
Note: The table highlights the use of a closely related chiral amine for the resolution of common profens. The data underscores the viability of this class of amines as effective resolving agents. The resolution process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by crystallization.[3][4]
Biocatalytic Synthesis of (R)-Phenylpropylamine Derivatives
An increasingly important benchmark for the performance of chiral amines is their efficient and environmentally benign synthesis. Biocatalysis, particularly using ω-transaminases, has emerged as a powerful method for producing enantiomerically pure amines.[5][6][7]
The biocatalytic synthesis of (R)-phenylpropylamine derivatives from prochiral ketones can achieve high conversion rates and excellent enantioselectivity.
| Substrate | Biocatalyst | Conversion | Enantiomeric Excess (e.e.) | Key Parameters | Reference |
| 1-(3-methylphenyl)ethan-1-one | ATA-025 (ω-transaminase) | 99.02 ± 2.61% | >99% | 10% enzyme loading, 50 g/L substrate, 45°C, pH 8 | [5] |
This biocatalytic approach offers a sustainable alternative to traditional chemical synthesis, often with superior stereoselectivity.[5]
Experimental Protocols
Classical Resolution of Racemic Ibuprofen with (+)-(R)-Phenylethylamine
This protocol is based on the principles of diastereomeric salt formation and is analogous to how this compound would be used.
Materials:
-
Racemic ibuprofen
-
(+)-(R)-phenylethylamine
-
Methanol
-
50% Sodium Hydroxide solution
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
Salt Formation: Dissolve racemic ibuprofen in methanol. Add an equimolar amount of (+)-(R)-phenylethylamine. Stir the solution to allow the diastereomeric salts to form.
-
Crystallization: Cool the solution to induce crystallization. The diastereomeric salt of one enantiomer of ibuprofen will preferentially crystallize due to its lower solubility.
-
Isolation: Collect the crystals by vacuum filtration and wash with cold methanol.
-
Liberation of the Enantiomer: Suspend the collected crystals in water and add 50% sodium hydroxide solution to deprotonate the amine and liberate the free amine and the sodium salt of the resolved ibuprofen.
-
Extraction: Extract the chiral amine with diethyl ether for recycling.
-
Acidification: Acidify the aqueous layer with hydrochloric acid to precipitate the enantiomerically enriched ibuprofen.
-
Purification: Collect the precipitated ibuprofen by filtration, wash with water, and dry.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC.[2][8]
Biocatalytic Synthesis of (R)-1-(3-methylphenyl)ethan-1-amine using ω-Transaminase
This protocol outlines the general steps for the asymmetric synthesis of a chiral amine from a prochiral ketone.
Materials:
-
1-(3-methylphenyl)ethan-1-one (prochiral ketone)
-
ATA-025 (ω-transaminase) whole-cell biocatalyst
-
Amine donor (e.g., isopropylamine)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Phosphate buffer (pH 8)
-
Dimethyl sulfoxide (DMSO) as a co-solvent
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a phosphate buffer solution (pH 8).
-
Addition of Reagents: Add the substrate (1-(3-methylphenyl)ethan-1-one) to a final concentration of 50 g/L. Add the amine donor in excess and the PLP cofactor. Add DMSO as a co-solvent to improve substrate solubility.
-
Enzyme Addition: Add the whole-cell biocatalyst containing ATA-025 (10% v/v loading).
-
Reaction Conditions: Maintain the reaction temperature at 45°C with constant stirring.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing the conversion and enantiomeric excess by HPLC or GC.
-
Work-up: Once the reaction reaches the desired conversion, stop the reaction by separating the biocatalyst (e.g., by centrifugation).
-
Product Isolation: Extract the product from the aqueous phase using an organic solvent. Purify the product using standard techniques such as distillation or chromatography.[5]
Visualizing the Workflow
Biocatalytic Synthesis of a Chiral Amine
Caption: Workflow for the biocatalytic synthesis of a chiral amine.
Classical Chiral Resolution
Caption: Workflow for the classical resolution of a racemic acid.
References
- 1. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. mdpi.com [mdpi.com]
- 8. Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Absolute Configuration of Products from (R)-(+)-1-Phenylpropylamine Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-1-Phenylpropylamine stands as a cornerstone in asymmetric synthesis, serving as a versatile chiral auxiliary and a precursor for synthesizing enantiomerically pure compounds. Its application in stereoselective reactions is critical in the pharmaceutical and fine chemical industries, where the precise three-dimensional arrangement of atoms in a molecule dictates its biological activity and safety profile. This guide provides a comparative analysis of the performance of a derivative of this compound in the asymmetric Michael addition reaction, presenting quantitative data, detailed experimental protocols, and a mechanistic visualization to aid researchers in designing and implementing stereocontrolled synthetic strategies.
Performance Comparison in Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a fundamental carbon-carbon bond-forming reaction. When a chiral amine is used as the nucleophile, it can induce the formation of a new stereocenter with a specific absolute configuration. Here, we compare the performance of a chiral lithium amide derived from this compound, namely lithium (R)-N-benzyl-1-phenylethylamide, with other commonly employed chiral auxiliaries in the asymmetric conjugate addition to α,β-unsaturated esters.
The diastereoselectivity of these reactions is a key performance indicator, representing the preference for the formation of one diastereomer over another. High diastereomeric excess (d.e.) is indicative of a highly selective and controlled reaction, which is crucial for the synthesis of single-enantiomer drugs.
| Chiral Auxiliary/Amine | α,β-Unsaturated Ester | Diastereomeric Excess (d.e.) | Reference |
| Lithium (R)-N-benzyl-1-phenylethylamide | Cinnamoyl amides | 85-96% | [1] |
| Lithium (R)-N-benzyl-1-phenylethylamide | Crotonoyl amides | 85-96% | [1] |
| Evans Auxiliary (Oxazolidinone) | Generic α,β-unsaturated N-acyloxazolidinone | >99% | |
| Pseudoephedrine Amide | Generic α,β-unsaturated amide | >98% |
Table 1: Comparison of Diastereoselectivity in Asymmetric Michael Addition Reactions. This table highlights the high diastereoselectivity achieved using a derivative of this compound in the Michael addition to cinnamoyl and crotonoyl amides. While Evans auxiliaries and pseudoephedrine amides can offer even higher selectivity, the choice of auxiliary often depends on factors such as substrate scope, ease of removal, and cost.
Experimental Protocol: Asymmetric Michael Addition of Lithium (R)-N-benzyl-1-phenylethylamide to an α,β-Unsaturated Ester
This protocol provides a general procedure for the diastereoselective conjugate addition of lithium (R)-N-benzyl-1-phenylethylamide to an α,β-unsaturated ester, a reaction that establishes a new stereocenter with a predictable absolute configuration.
Materials:
-
(R)-N-benzyl-1-phenylethylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
α,β-Unsaturated ester (e.g., ethyl crotonate)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of the Chiral Lithium Amide:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (R)-N-benzyl-1-phenylethylamine (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise to the solution.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide.
-
-
Conjugate Addition:
-
To the freshly prepared solution of the chiral lithium amide at -78 °C, add the α,β-unsaturated ester (1.0 equivalent) dropwise.
-
Stir the reaction mixture at -78 °C for the time determined by reaction monitoring (typically 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino ester.
-
-
Determination of Absolute Configuration:
-
The absolute configuration of the newly formed stereocenter in the β-amino ester can be determined by converting the product into a crystalline derivative and analyzing it by X-ray crystallography.[1]
-
Alternatively, the chiral auxiliary can be cleaved, and the optical rotation of the resulting product can be compared to literature values for known compounds.
-
Mechanistic Insight and Stereochemical Model
The high diastereoselectivity observed in the Michael addition of lithium (R)-N-benzyl-1-phenylethylamide can be rationalized by considering the formation of a rigid, chelated transition state. The lithium cation coordinates to both the nitrogen atom of the amide and the carbonyl oxygen of the α,β-unsaturated ester, creating an organized assembly that directs the nucleophilic attack from a specific face of the double bond.
The stereochemical outcome is dictated by the steric hindrance imposed by the bulky substituents on the chiral amine. The phenyl and methyl groups of the 1-phenylethyl moiety effectively block one face of the enoate, forcing the amide to add to the opposite face, thus leading to the preferential formation of one diastereomer.
Figure 1: Asymmetric Michael Addition Workflow. This diagram illustrates the key steps in the diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. The formation of a rigid, chelated transition state is crucial for achieving high stereocontrol.
Conclusion
The use of this compound and its derivatives as chiral auxiliaries provides a reliable and effective method for the asymmetric synthesis of a wide range of chiral molecules. The high diastereoselectivities achieved in reactions such as the Michael addition underscore its value in constructing stereochemically defined products. This guide offers a starting point for researchers to explore the application of this versatile chiral amine in their synthetic endeavors, providing a foundation of comparative data, a detailed experimental protocol, and a clear mechanistic visualization to facilitate the rational design of stereoselective reactions. The ability to predictably control the absolute configuration of reaction products is paramount in modern drug discovery and development, and this compound continues to be a valuable tool in this pursuit.
References
Critical evaluation of different synthetic routes to enantiopure compounds using (R)-(+)-1-Phenylpropylamine
For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. (R)-(+)-1-Phenylpropylamine has emerged as a versatile chiral resolving agent and a potential chiral auxiliary. This guide provides a critical evaluation of its application in two primary synthetic strategies: diastereomeric salt resolution and as a chiral auxiliary, offering a comparative analysis supported by experimental data and detailed protocols to inform the selection of the most suitable method for achieving enantiopurity.
Comparison of Synthetic Strategies
The choice between using this compound as a resolving agent or a chiral auxiliary depends on several factors, including the nature of the substrate, the desired scale of the synthesis, and the required level of enantiopurity. The following diagram illustrates the decision-making process and the key stages involved in each synthetic route.
Caption: Comparison of two synthetic pathways using this compound.
Route 1: Diastereomeric Salt Resolution
Diastereomeric salt resolution is a classical and widely used method for separating enantiomers. It involves the reaction of a racemic mixture, typically a carboxylic acid, with an enantiomerically pure resolving agent, in this case, this compound. This reaction forms a pair of diastereomeric salts which, due to their different physical properties, can be separated by fractional crystallization.
Experimental Data Summary
The effectiveness of this compound as a resolving agent is demonstrated in the resolution of various racemic carboxylic acids. The data below is compiled from studies on profen drugs and other chiral acids, using the closely related and often cited (S)-(-)-1-phenylethylamine as a proxy where direct data for the this compound is not available. The principles of resolution are identical.
| Racemic Acid | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) of Recovered Acid |
| Ibuprofen | (S)-(-)-1-phenylethylamine | Ethyl Acetate | 71 | 80 | 80 |
| Ibuprofen | (S)-(-)-1-phenylethylamine + KOH | Water/Methanol | 53 | 40 | >95 (after recrystallization) |
| 2-Phenylpropionic Acid | (S)-(-)-1-phenylethylamine | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Data for the resolution of ibuprofen with (S)-(-)-1-phenylethylamine and KOH shows that while the initial diastereomeric excess is moderate, high enantiomeric excess can be achieved after subsequent recrystallization steps.[1]
Experimental Protocol: Resolution of Racemic Ibuprofen
The following protocol is a representative example of the diastereomeric salt resolution of a racemic carboxylic acid using a chiral amine.
Materials:
-
Racemic ibuprofen
-
(S)-(-)-1-phenylethylamine (as a proxy for this compound)
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Salt Formation: In a suitable reaction vessel, dissolve racemic ibuprofen in an aqueous solution of potassium hydroxide. To this solution, add a stoichiometric equivalent of (S)-(-)-1-phenylethylamine. The optimal ratio of racemic ibuprofen to the chiral amine and KOH can be empirically determined to maximize the yield and diastereomeric excess of the desired salt.[1]
-
Crystallization: The mixture is typically heated to ensure complete dissolution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The choice of solvent is critical, with ethyl acetate often being effective.[1]
-
Isolation of Diastereomeric Salt: The precipitated salt is collected by filtration, washed with a small amount of cold solvent to remove impurities, and dried.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent.
-
Liberation of the Enantiopure Acid: The purified diastereomeric salt is then treated with a strong acid, such as hydrochloric acid, to protonate the carboxylic acid and liberate the enantiomerically enriched ibuprofen.
-
Extraction and Isolation: The liberated acid is extracted into an organic solvent, washed, dried, and the solvent is evaporated to yield the enantiopure product.
Caption: General workflow for obtaining an enantiopure acid via diastereomeric salt resolution.
Route 2: this compound as a Chiral Auxiliary
In this strategy, the chiral amine is covalently bonded to the substrate to form a chiral adduct. This adduct then undergoes a diastereoselective reaction, where the stereocenter of the auxiliary directs the formation of a new stereocenter. Finally, the auxiliary is cleaved to yield the enantiopure product. This method is particularly useful for the asymmetric synthesis of α-amino acids.
Experimental Data Summary
While specific examples detailing the use of this compound as a chiral auxiliary are not abundant in the readily available literature, the principles can be illustrated by the well-established use of its close analog, (R)-phenylglycine amide, in the asymmetric Strecker synthesis of α-amino acids.
| Aldehyde | Chiral Auxiliary | Reaction | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) of final α-amino acid |
| Pivaldehyde | (R)-phenylglycine amide | Strecker Synthesis | 73 (overall) | >99:1 | >98 |
Note: The data for the Strecker synthesis using (R)-phenylglycine amide demonstrates that high yields and excellent stereoselectivity can be achieved.[2]
Experimental Protocol: Asymmetric Strecker Synthesis of α-Amino Acids
The following is a general protocol for the asymmetric Strecker synthesis using a chiral amine as an auxiliary.
Materials:
-
Aldehyde (prochiral starting material)
-
This compound (or a suitable analog like (R)-phenylglycine amide)
-
Cyanide source (e.g., trimethylsilyl cyanide)
-
Acid for hydrolysis
Procedure:
-
Imine Formation: The aldehyde is reacted with this compound to form a chiral imine.
-
Diastereoselective Cyanation: The chiral imine is then reacted with a cyanide source. The stereocenter of the phenylpropylamine moiety directs the nucleophilic attack of the cyanide to one face of the imine, leading to the preferential formation of one diastereomer of the α-aminonitrile.
-
Hydrolysis and Auxiliary Cleavage: The resulting diastereomerically enriched α-aminonitrile is then hydrolyzed under acidic conditions. This step converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary, which can potentially be recovered and reused.
-
Isolation: The final α-amino acid is isolated and purified.
Caption: General workflow for the synthesis of an enantiopure α-amino acid using a chiral auxiliary.
Critical Evaluation and Comparison
| Feature | Diastereomeric Salt Resolution | Chiral Auxiliary Method |
| Principle | Separation of enantiomers based on differential solubility of diastereomeric salts. | Covalent attachment of a chiral auxiliary to direct a diastereoselective reaction. |
| Substrate Scope | Primarily applicable to racemic compounds with acidic or basic functional groups (e.g., carboxylic acids, amines). | Broader scope, applicable to a variety of prochiral substrates (e.g., aldehydes, ketones, enolates). |
| Yield | Theoretically limited to 50% for the desired enantiomer unless a racemization and recycling protocol is implemented for the unwanted enantiomer. | Can theoretically achieve yields close to 100% for the desired enantiomer. |
| Enantiopurity | Often requires multiple recrystallizations to achieve high enantiomeric excess. | High diastereoselectivity in the key step can lead to high enantiomeric excess in the final product. |
| Atom Economy | Lower, as the resolving agent is used in stoichiometric amounts and the unwanted enantiomer is often discarded. | Potentially higher, especially if the chiral auxiliary can be recovered and reused. |
| Process | Involves salt formation, crystallization, and liberation steps. Optimization of crystallization conditions can be time-consuming. | Involves covalent bond formation, a stereoselective reaction, and cleavage of the auxiliary. May require more synthetic steps. |
| Scalability | Well-established and often used for large-scale industrial production. | Can be more complex to scale up due to the need for multiple reaction steps and purification of intermediates. |
Conclusion
This compound and its analogs are valuable tools for the synthesis of enantiopure compounds.
Diastereomeric salt resolution is a robust and scalable method, particularly well-suited for the separation of racemic carboxylic acids. While theoretically limited to a 50% yield of the desired enantiomer, practical yields can be high, and excellent enantiopurity can be achieved through careful optimization of crystallization conditions and recrystallization. Its primary advantages are its simplicity and applicability to large-scale synthesis.
The use of This compound as a chiral auxiliary offers the potential for higher theoretical yields and can be applied to a broader range of substrates. This method is particularly powerful for the asymmetric synthesis of complex molecules where a new stereocenter is created. However, it generally involves more synthetic steps, and the development and optimization of the diastereoselective reaction and auxiliary cleavage can be more challenging.
The choice between these two powerful strategies will ultimately depend on the specific synthetic challenge at hand, including the nature of the starting material, the desired scale of the reaction, and the economic and environmental considerations of the overall process. For industrial applications focused on resolving existing racemic mixtures of acids, diastereomeric salt resolution remains a highly attractive option. For the de novo synthesis of complex chiral molecules from prochiral precursors, the chiral auxiliary approach offers greater flexibility and potential for higher efficiency. Further research into the direct application of this compound in both roles will undoubtedly expand its utility in the ongoing quest for enantiomerically pure compounds.
References
Safety Operating Guide
Safe Disposal of (R)-(+)-1-Phenylpropylamine: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
(R)-(+)-1-Phenylpropylamine is a chiral amine used in pharmaceutical research and development. Proper handling and disposal are crucial to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, adhering to best practices in laboratory safety and chemical management.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted by trained personnel in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Summary of Hazards:
| Hazard Classification | Description |
| Acute Toxicity, Oral | Toxic if swallowed.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Laboratory coat and a chemical-resistant apron if there is a risk of splashing.
Immediate Spill Management
In the event of a spill, prompt and appropriate action is critical.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
Disposal Procedures
The primary and required method for the disposal of this compound is through a licensed hazardous waste management company. This ensures the complete destruction of the chemical, typically via incineration, preventing its release into the environment. Never dispose of this chemical by flushing it down the drain or discarding it in regular solid waste.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Containerization and Labeling:
-
Collect the waste in a designated, compatible, and leak-proof container.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and a description of its hazards (e.g., "Toxic," "Corrosive").
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and accessible only to authorized personnel.
-
Ensure the SAA is away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Experimental Protocol: In-Laboratory Pre-treatment of Small Quantities
For small quantities of this compound waste, chemical neutralization or degradation can be an effective pre-treatment step before final disposal. The resulting solution must still be disposed of as hazardous chemical waste.
Note: This protocol is a general guideline adapted from procedures for similar aromatic amines. It must be performed by trained personnel in a chemical fume hood, and it is crucial to test the procedure on a very small scale first.
1. Neutralization of Small Spills or Residual Waste:
This compound is a basic compound and can be neutralized with a weak acid, such as citric acid, to form a less hazardous salt. This is particularly useful for decontaminating surfaces after a spill.
-
Materials:
-
This compound waste
-
1M Citric acid solution
-
Stir plate and magnetic stir bar
-
Beaker or flask
-
pH indicator strips or a pH meter
-
Ice bath
-
-
Procedure:
-
Place the beaker containing the amine waste in an ice bath on a stir plate and begin gentle stirring.
-
Slowly add the 1M citric acid solution to the stirring waste.
-
Continuously monitor the temperature of the solution. If the temperature rises significantly, pause the addition of acid until the solution cools.
-
Periodically check the pH of the solution.
-
Continue adding citric acid until the pH of the solution is between 6.0 and 8.0.
-
Allow the solution to return to room temperature.
-
Containerize and label the neutralized solution as hazardous waste for professional disposal.
-
2. Oxidative Degradation:
This method aims to break down the amine into less harmful compounds.
-
Materials:
-
This compound waste solution
-
Sodium hydroxide (NaOH) solution (1M)
-
N-bromosuccinimide (NBS)
-
Hydrochloric acid (HCl) solution (1M)
-
Stir plate and magnetic stir bar
-
Beaker or flask
-
pH indicator strips or a pH meter
-
-
Procedure:
-
Ensure the this compound is fully dissolved in water.
-
While stirring, slowly add the 1M NaOH solution to raise the pH to an alkaline level (e.g., pH 10-12).
-
Gradually add a slight excess of N-bromosuccinimide to the alkaline solution.
-
Allow the reaction to proceed with continuous stirring.
-
After the reaction is complete, neutralize the solution's pH to between 6.0 and 8.0 with the 1M HCl solution.
-
The resulting neutralized and degraded solution must be collected, labeled, and disposed of as hazardous chemical waste through your institution's EHS program.
-
Mandatory Visualizations
Disposal Decision Workflow
Caption: Workflow for the safe disposal of this compound waste.
Chemical Incompatibility Relationships
Caption: Chemical incompatibility of this compound.
References
Essential Safety and Operational Guide for Handling (R)-(+)-1-Phenylpropylamine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for (R)-(+)-1-Phenylpropylamine, a compound that is corrosive, toxic if swallowed, and can cause severe skin burns and eye damage.[1][2] Adherence to these procedures is critical for laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.[3] The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required.[4] A face shield should be worn over safety glasses for additional protection against splashes or explosions.[4][5][6] |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves offer short-term protection.[5] Always inspect gloves for tears or holes before use.[3][7] |
| Body Protection | Protective Clothing | A lab coat should be worn and properly buttoned to cover as much skin as possible.[5] Long pants and fully enclosed shoes are also required.[5][8] |
| Respiratory Protection | Respirator | Use a respirator if ventilation is inadequate or if there is a risk of inhaling vapors.[5] |
Safe Handling and Disposal Workflow
Proper operational procedures and disposal plans are crucial for minimizing risks and environmental impact. The following workflow outlines the key steps for safely handling and disposing of this compound.
Experimental Protocols
Spill Cleanup Procedure:
In the event of a spill, immediate action is necessary to mitigate hazards.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Containment: For liquid spills, use an inert absorbent material to contain the substance.[9]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.
-
Decontamination: Thoroughly clean the spill area with a suitable solvent.
-
Disposal of Contaminated Materials: All materials used for cleanup must be sealed in a vapor-tight plastic bag and disposed of as hazardous waste.[10]
Disposal Protocol:
The disposal of this compound must be handled by a licensed hazardous waste management company.[10]
-
Segregation: Do not mix with other waste streams.[11]
-
Containerization: Store waste in a clearly labeled, sealed, and appropriate container.[11][12] The container must be tightly capped at all times, except when adding waste.[11]
-
Storage: Keep the waste container in a designated, secure, and well-ventilated area.[12]
-
Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[12][13] Do not dispose of this chemical down the drain or in regular solid waste.[10]
References
- 1. (R)-1-Phenylpropylamine | C9H13N | CID 5324978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Phenylpropan-1-amine | C9H13N | CID 18054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. hsa.ie [hsa.ie]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. hmc.edu [hmc.edu]
- 8. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
